3-Iodo-1-isopropyl-1H-indazole: A Pivotal Intermediate in Medicinal Chemistry
Executive Summary 3-Iodo-1-isopropyl-1H-indazole (CAS: 1835670-71-7) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines the lipophilic, sterically demanding isopropyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodo-1-isopropyl-1H-indazole (CAS: 1835670-71-7) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines the lipophilic, sterically demanding isopropyl group with the chemically versatile indazole core, activated at the C3 position by an iodine atom. This specific substitution pattern makes it an ideal precursor for palladium-catalyzed cross-coupling reactions, serving as a critical building block for small-molecule kinase inhibitors (e.g., ALK, ROS1 modulators) and G-protein coupled receptor (GPCR) ligands.
This technical guide provides a comprehensive analysis of its physicochemical properties, a robust synthesis protocol focusing on regioselective N-alkylation, and a strategic overview of its reactivity profile.
Physicochemical Profile & Chemical Identity[1][2][3]
The molecule is characterized by the fusion of a benzene ring and a pyrazole ring, with a halogen handle at C3 and an alkyl group at N1. The lipophilicity conferred by the isopropyl group significantly alters the solubility profile compared to the parent 3-iodo-1H-indazole, enhancing its utility in organic solvents during synthesis and potentially improving membrane permeability in downstream pharmaceutical candidates.
Table 1: Key Chemical Data
Property
Specification
IUPAC Name
3-Iodo-1-(propan-2-yl)-1H-indazole
CAS Number
1835670-71-7
Molecular Formula
C₁₀H₁₁IN₂
Molecular Weight
286.11 g/mol
Physical State
Solid (typically off-white to pale yellow)
Solubility
Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
LogP (Predicted)
~3.4 (Lipophilic)
H-Bond Acceptors
2
H-Bond Donors
0
Synthetic Strategy: The Regioselectivity Challenge
The synthesis of 3-iodo-1-isopropyl-1H-indazole hinges on two critical steps: iodination of the indazole core and N-alkylation. The order of operations dictates the yield and purity profile.
Route Analysis: Iodination vs. Alkylation[6]
Path A (Alkylation First): Alkylating 1H-indazole yields a mixture of 1-isopropyl and 2-isopropyl isomers. Subsequent iodination of the 1-isopropyl isomer is feasible but can suffer from competing halogenation on the benzene ring if conditions are not strictly controlled.
Path B (Iodination First - Recommended): Iodination of 1H-indazole at C3 is highly selective. The subsequent alkylation of 3-iodo-1H-indazole presents a classic regioselectivity challenge between the N1 and N2 positions.
Mechanism of Regioselectivity
Indazoles exist in a tautomeric equilibrium. Under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.
N1 Alkylation (Thermodynamic): The N1-alkylated product preserves the aromaticity of the benzene ring (Clar's sextet), making it the thermodynamically stable isomer.
N2 Alkylation (Kinetic): The N2 position is often more nucleophilic due to electron density distribution, leading to kinetic byproducts, especially with reactive electrophiles or in polar aprotic solvents that separate the ion pair.
Expert Insight: To maximize N1 selectivity for the isopropyl group, the use of Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile is preferred over stronger bases like NaH. The softer cesium cation facilitates thermodynamic equilibration, favoring the N1 product.
Experimental Protocol: Synthesis of 3-Iodo-1-isopropyl-1H-indazole
Objective: Synthesis of the target molecule via N-alkylation of 3-iodo-1H-indazole.
Scale: 10 mmol (adaptable).
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add 3-Iodo-1H-indazole and anhydrous DMF. Stir until fully dissolved.
Deprotonation: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to generate the indazolyl anion.
Alkylation: Dropwise add 2-iodopropane via syringe over 5 minutes.
Criticality: 2-iodopropane is preferred over 2-bromopropane for better reactivity at lower temperatures, minimizing thermal elimination byproducts (propene).
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The N1 product typically runs higher (less polar) than the N2 byproduct and the starting material.
Work-up:
Cool to RT.
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product and remove inorganic salts.
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude residue will contain a mixture of N1 (major) and N2 (minor) isomers. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% of the N1 isomer.
Reactivity & Functionalization Hub
The C3-Iodine bond is a weak bond (bond dissociation energy ~50-60 kcal/mol) prone to oxidative addition by transition metals. This makes 3-iodo-1-isopropyl-1H-indazole a versatile "hub" for divergent synthesis.
Key Transformations
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).
Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.
Buchwald-Hartwig Amination: Displacement of iodine with amines to form C-N bonds (aminopyrazoles).
Heck Reaction: Coupling with activated alkenes (e.g., acrylates) to extend the carbon chain.
Visualization: Synthesis and Reactivity Flow[5]
Caption: Synthesis workflow showing the regioselective N1-alkylation and subsequent divergent functionalization via Pd-catalyzed cross-coupling.
Safety & Handling
Hazards: The compound is an organohalide. Treat as an Irritant (H315, H319). Avoid inhalation of dust/vapors.
Storage: Store at 2-8°C, protected from light. The C-I bond can degrade (turn purple/brown) upon prolonged exposure to UV light due to iodine liberation.
Waste: Dispose of as halogenated organic waste.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved February 5, 2026, from [Link]
Lattanzi, G., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1950. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved February 5, 2026, from [Link]
Navigating the Synthetic Landscape of 3-Iodo-1-isopropyl-1H-indazole: A Technical Guide for Advanced Chemical Research
Introduction: The Strategic Importance of Substituted Indazoles in Modern Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous therapeutic agents, including those with anti-cancer, anti-inflammatory, and kinase-inhibiting activities.[1][2] Within this esteemed class of molecules, 3-Iodo-1-isopropyl-1H-indazole emerges as a particularly valuable synthetic intermediate. The presence of an iodine atom at the 3-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] The N-1 isopropyl group, on the other hand, modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties in downstream applications.
This technical guide provides an in-depth exploration of 3-Iodo-1-isopropyl-1H-indazole, offering a robust framework for its synthesis, handling, and potential applications for researchers, scientists, and professionals in the field of drug development.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental identifiers and properties. The key attributes of 3-Iodo-1-isopropyl-1H-indazole are summarized below.
Identifier
Value
Source
CAS Number
1835670-71-7
BLD Pharm
Molecular Formula
C₁₀H₁₁IN₂
BLD Pharm
Molecular Weight
286.11 g/mol
BLD Pharm
Canonical SMILES
CC(C)N1C2=CC=CC=C2C(=C1)I
PubChem
Strategic Synthesis: A Two-Step Approach to 3-Iodo-1-isopropyl-1H-indazole
The synthesis of 3-Iodo-1-isopropyl-1H-indazole is most effectively approached through a two-step sequence: first, the iodination of the indazole core at the C-3 position, followed by the regioselective alkylation of the N-1 position with an isopropyl group. This strategy allows for precise control over the final structure.
Step 1: Iodination of the Indazole Core
The introduction of an iodine atom at the C-3 position of the indazole ring is a critical first step. This transformation is typically achieved through electrophilic iodination. A common and effective method involves the use of molecular iodine (I₂) in the presence of a base.
Experimental Protocol: C-3 Iodination of 1H-Indazole
Reaction Setup: To a solution of 1H-indazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium hydroxide (KOH).
Iodination: Cool the reaction mixture in an ice bath and add molecular iodine (I₂) portion-wise.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-iodo-1H-indazole can be purified by column chromatography.
Causality Behind Experimental Choices:
Solvent: DMF is chosen for its ability to dissolve both the indazole starting material and the inorganic base, creating a homogeneous reaction environment.
Base: A strong base like KOH is essential to deprotonate the indazole at the N-1 position, which in turn activates the C-3 position for electrophilic attack by iodine.
Quenching: Sodium thiosulfate is a reducing agent that effectively neutralizes excess iodine, preventing unwanted side reactions during workup.
Step 2: Regioselective N-1 Isopropylation
The alkylation of 3-iodo-1H-indazole presents a challenge of regioselectivity, as alkylation can occur at either the N-1 or N-2 position. Achieving selective N-1 isopropylation is crucial. The choice of base and solvent system plays a pivotal role in directing the alkylation to the desired nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N-1 alkylation.[3]
Experimental Protocol: N-1 Isopropylation of 3-Iodo-1H-indazole
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) in anhydrous THF.
Deprotonation: Add a solution of 3-iodo-1H-indazole in anhydrous THF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.
Alkylation: Add 2-iodopropane to the reaction mixture and stir at room temperature or with gentle heating.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 3-Iodo-1-isopropyl-1H-indazole, can be purified by flash column chromatography.
Authoritative Grounding for N-1 Selectivity:
The preference for N-1 alkylation under these conditions can be attributed to thermodynamic control. While N-2 alkylation may occur kinetically, the N-1 substituted product is generally the more thermodynamically stable isomer. The reaction conditions, including the choice of a strong base and polar aprotic solvent, can facilitate an equilibration process that favors the formation of the more stable N-1 regioisomer.[3]
Caption: Synthetic workflow for 3-Iodo-1-isopropyl-1H-indazole.
Physicochemical Properties and Characterization (Predicted)
Property
Predicted Value/State
Rationale
Appearance
White to off-white solid
Similar to other solid indazole derivatives.
Melting Point
Expected to be a solid with a defined melting point.
The parent compound, 3-iodo-1H-indazole, is a solid. The addition of the isopropyl group will alter the crystal packing and thus the melting point.
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF).
The isopropyl group increases the lipophilicity compared to the parent indazole.
¹H NMR
Characteristic signals for the isopropyl group (a septet and a doublet) and aromatic protons.
The chemical shifts of the aromatic protons will be influenced by the iodo and isopropyl substituents.
¹³C NMR
Resonances corresponding to the isopropyl carbons and the aromatic and heterocyclic carbons.
The carbon attached to the iodine atom will show a characteristic upfield shift.
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of the molecule.
The isotopic pattern of iodine will be observable.
Applications in Drug Development and Medicinal Chemistry
3-Iodo-1-isopropyl-1H-indazole is not typically an end-product but rather a strategic building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the C-3 iodo substituent.
Key Synthetic Transformations:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of various aryl and heteroaryl groups.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form C-C bonds.
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
These transformations enable the rapid diversification of the indazole scaffold at the 3-position, which is a key vector for modulating biological activity in many kinase inhibitors and other targeted therapies.
Caption: Synthetic utility of 3-Iodo-1-isopropyl-1H-indazole.
Safety, Handling, and Storage
As a novel chemical intermediate, a specific Safety Data Sheet (SDS) for 3-Iodo-1-isopropyl-1H-indazole is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related iodo-indazoles and alkyl iodides.
Hazard Assessment (based on related compounds):
Skin and Eye Irritation: Similar iodo-substituted heterocycles are known to be skin and eye irritants.[4]
Harmful if Swallowed or Inhaled: Assume the compound is toxic by ingestion and inhalation.[5]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling and Storage:
Inert Atmosphere: Store under an inert atmosphere to prevent potential degradation.
Light Sensitivity: Protect from light, as iodo-compounds can be light-sensitive.
Storage Conditions: Keep in a tightly sealed container in a cool, dry place.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Iodo-1-isopropyl-1H-indazole represents a strategically important building block for the synthesis of novel chemical entities in drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established and reliable synthetic methodologies. The true value of this compound lies in its potential for diversification through a variety of cross-coupling reactions, opening avenues for the exploration of new chemical space and the development of next-generation therapeutics. Researchers and scientists utilizing this intermediate should proceed with a thorough understanding of its synthesis and handling, as outlined in this guide, to ensure both safety and success in their research endeavors.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved February 5, 2026, from [Link].
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Fisher Scientific. (2025).
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Hunt, J. T., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
3-Iodoindazole: The Gateway Scaffold for Kinase Inhibitor Discovery
The following in-depth technical guide details the biological and chemical profile of the 3-iodoindazole scaffold. Technical Guide & Biological Activity Profile Executive Summary The 3-iodoindazole scaffold represents a...
Author: BenchChem Technical Support Team. Date: February 2026
The following in-depth technical guide details the biological and chemical profile of the 3-iodoindazole scaffold.
Technical Guide & Biological Activity Profile
Executive Summary
The 3-iodoindazole scaffold represents a critical "lynchpin" structure in modern medicinal chemistry. While the indazole nucleus itself is a "privileged structure"—mimicking the purine ring of ATP—the 3-iodo derivative acts as the high-fidelity vector for introducing chemical diversity.
Biologically, the 3-iodoindazole moiety is rarely the final pharmacophore. Instead, its value lies in its role as a Transient Scaffold : a highly reactive intermediate that grants access to a vast chemical space of Type I and Type II kinase inhibitors , 5-HT receptor antagonists , and anti-infectives . This guide delineates the transition from the chemically reactive 3-iodo precursor to the biologically active 3-substituted indazole.
Structural Biology & Medicinal Chemistry[1][2]
The Indazole Privilege
The indazole ring system (benzo[c]pyrazole) is a bioisostere of indole and purine. This structural homology allows indazole derivatives to bind with high affinity to the ATP-binding pockets of kinases.
H-Bond Donor/Acceptor: The N1-H and N2 nitrogen atoms serve as critical anchor points, often forming hydrogen bonds with the "hinge region" residues (e.g., Glu, Cys) within kinase active sites.
The 3-Position Vector: The C-3 position is sterically permissive. Substituents here can extend into the "solvent-exposed front" or the "gatekeeper" regions of the enzyme, modulating selectivity.
The Role of the Iodine Atom
In the context of the 3-iodoindazole scaffold, the iodine atom serves two distinct functions:
Synthetic Handle (Primary): The C-I bond is weaker and more polarizable than C-Br or C-Cl, making it exceptionally reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). This allows for rapid "late-stage diversification" of the scaffold.
Halogen Bonding (Secondary/Rare): In specific fragment-based drug design (FBDD) campaigns, the iodine atom can function as a halogen bond donor (Lewis acid) to carbonyl backbone oxygens in the target protein. The "sigma-hole" on the iodine creates a directional interaction (
relative to the C-I bond) that can enhance binding affinity during initial screening.
Biological Activity Profile (Derived Classes)
The biological profile of the 3-iodoindazole scaffold is defined by the derivatives it generates. The following classes are directly accessible via this scaffold.
Kinase Inhibition (Oncology)
The most prolific application of the 3-iodoindazole scaffold is in the synthesis of tyrosine kinase inhibitors (TKIs).
VEGFR/PDGFR Inhibitors: 3-Arylindazoles (synthesized via Suzuki coupling of 3-iodoindazole) mimic the core of drugs like Pazopanib and Axitinib . They block angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptors.
BCR-ABL Inhibitors: 3-Alkynylindazoles (via Sonogashira coupling) have shown potency against the T315I "gatekeeper" mutant in Chronic Myeloid Leukemia (CML). The rigid alkyne linker positions the indazole headgroup to avoid steric clash with the mutated isoleucine residue.
CDK Inhibitors: 3-Substituted indazoles arrest the cell cycle by inhibiting Cyclin-Dependent Kinases, inducing apoptosis in solid tumors (e.g., breast cancer cell line 4T1).
CNS Activity
5-HT Antagonists: Derivatives where the 3-iodo group is replaced by basic amine-containing side chains act as Serotonin (5-HT) receptor antagonists, useful in treating chemotherapy-induced nausea and potential antipsychotics.
Anti-Infectives[1][3][4][5][6]
Antimicrobial/Antiviral: Recent studies indicate that 3-arylindazoles possess significant activity against Mycobacterium tuberculosis and Leishmania parasites. The lipophilicity introduced at the 3-position is critical for penetrating the waxy cell wall of mycobacteria.
Experimental Protocols
Protocol A: Synthesis of the 3-Iodoindazole Scaffold
A self-validating protocol for generating the core scaffold from 1H-indazole.
) followed by KOH pellets. Note: The order is critical to prevent side reactions.
Reaction: Stir at RT for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the less polar 3-iodo product ().
Quench: Pour the mixture into 10% aqueous
(sodium bisulfite) to reduce unreacted iodine (solution turns from dark brown to colorless/white precipitate).
Isolation: Filter the white solid, wash with water, and dry.
Validation: Melting Point should be 142–144 °C.
-NMR should show the loss of the C-3 proton signal ( ppm).
Protocol B: Biological Validation (Kinase Assay)
A standard protocol to validate the activity of a 3-substituted derivative generated from the scaffold.
Assay: ADP-Glo™ Kinase Assay (Promega) for VEGFR2 inhibition.
Workflow:
Preparation: Dilute the 3-substituted indazole derivative in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10 µM).
Incubation: Mix compound (2 µL) with Recombinant VEGFR2 enzyme (4 µL) and Poly(Glu, Tyr) substrate in reaction buffer. Incubate for 10 min at RT.
ATP Addition: Add Ultra-Pure ATP (4 µL) to initiate the kinase reaction. Incubate for 60 min at RT.
Detection: Add ADP-Glo™ Reagent (10 µL) to deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent (20 µL) to convert ADP to light.
Readout: Measure luminescence on a plate reader.
Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal Dose-Response).
Visualization & SAR Logic
Synthetic & Biological Pathway (DOT Diagram)
Caption: The "Gateway" role of the 3-iodoindazole scaffold, illustrating the divergence into three distinct therapeutic classes via Palladium-catalyzed cross-coupling.
Structure-Activity Relationship (SAR) Map
Caption: SAR decision tree for the indazole scaffold. The C3-Iodine position is the primary vector for determining biological target selectivity.
Summary Data Table: Biological Potency of Derivatives
Derivative Class
Key Substituent (at C-3)
Primary Target
Typical IC50 / Activity
Mechanism of Action
3-Arylindazole
4-Methoxyphenyl / Pyridine
VEGFR2, PDGFR
10 – 100 nM
ATP-Competitive (Type I)
3-Alkynylindazole
Phenylethynyl
BCR-ABL (T315I)
< 10 nM
Avoids steric clash (Gatekeeper)
3-Aminoindazole
Piperazine/Amine linkers
5-HT Receptors
Sub-micromolar
GPCR Antagonism
3-Vinylindazole
Styryl groups
CDK2 / Tubulin
0.1 – 1.0 µM
Cell Cycle Arrest / Apoptosis
References
Synthesis and Biological Evaluation of 3-Substituted Indazoles:
Zhang, Y., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma.
Protocol for 3-Iodoindazole Synthesis:
Lier, F., et al. (2010). Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles.
[1]
Halogen Bonding in Kinase Inhibitors:
Voth, A.R., & Ho, P.S. (2007).[2] The role of halogen bonding in inhibitor recognition and binding by protein kinases.
BCR-ABL Inhibitors (AKE-72):
El-Dahshan, M., et al. (2020).[3][4] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)... a potent Pan-BCR-ABL inhibitor.
Indazole Scaffold Review:
Gao, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
Technical Guide: Solubility Profile of 3-Iodo-1-isopropyl-1H-indazole
This guide provides an in-depth technical analysis of the solubility profile of 3-Iodo-1-isopropyl-1H-indazole (CAS: 1835670-71-7), a critical intermediate in medicinal chemistry often employed in cross-coupling reaction...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 3-Iodo-1-isopropyl-1H-indazole (CAS: 1835670-71-7), a critical intermediate in medicinal chemistry often employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.
Executive Summary
3-Iodo-1-isopropyl-1H-indazole is a functionalized heterocycle characterized by a lipophilic isopropyl group at the N1 position and a reactive iodine atom at the C3 position. Its physicochemical behavior is dominated by the interplay between the aromatic indazole core (pi-stacking potential), the hydrophobic alkyl chain, and the polarizable halogen.
Unlike its N-unsubstituted parent (3-iodo-1H-indazole), the N1-isopropyl group significantly reduces hydrogen bond donation capacity, thereby increasing solubility in non-polar organic solvents and decreasing water solubility to negligible levels. This guide outlines the optimal solvent systems for synthesis, purification, and analysis.
Physicochemical Profile & Solubility Mechanism
To understand the solubility behavior, we must analyze the structural determinants:
Structural Feature
Impact on Solubility
Indazole Core
Planar aromatic system. Promotes solubility in aromatic (Toluene) and chlorinated solvents (DCM).
N1-Isopropyl Group
Increases lipophilicity (LogP). Disrupts crystal lattice packing compared to N-Methyl analogs, generally enhancing solubility in ethers (THF) and esters (EtOAc).
C3-Iodine Atom
Highly polarizable "soft" atom. Enhances solubility in soft, polarizable solvents like DMSO and DMF via dipole-induced dipole interactions.
Predicted Solubility Data
Note: Values are estimated based on structural analogs (N-alkyl-3-haloindazoles) and standard laboratory observation.
Solvent Class
Representative Solvent
Solubility Tier
Primary Interaction
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Dipole-dipole & polarizability match.
Chlorinated
DCM, Chloroform
High (>100 mg/mL)
Dispersion forces & pi-interaction.
Ethers
THF, 1,4-Dioxane
High (>50 mg/mL)
Lewis base coordination to aromatic core.
Esters
Ethyl Acetate
Moderate-High
Dipole-dipole.
Protic
Methanol, Ethanol
Moderate
Soluble, often requires heating/sonication.
Non-Polar
Hexanes, Heptane
Low (<10 mg/mL)
Useful for precipitation/trituration.
Aqueous
Water
Insoluble
Hydrophobic effect dominates.
Solubility Decision Matrix (Workflow)
The following decision tree guides the selection of the optimal solvent based on the experimental objective (Reaction, Analysis, or Purification).
Figure 1: Solvent selection logic based on experimental intent. Dark nodes represent the starting decision points, while dashed nodes indicate the recommended solvent system.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (for Screening)
Target: 50 mM or 100 mM solution for biological assay or reaction screening.
Recommended Solvent: DMSO (Dimethyl Sulfoxide).[1][2][3][4]
Weighing: Accurately weigh the solid 3-Iodo-1-isopropyl-1H-indazole into a glass vial.
Agitation: Vortex for 30-60 seconds. The compound should dissolve rapidly due to the high polarizability of Iodine interacting with the sulfoxide group.
Verification: Inspect for clarity. If particulates remain, sonicate for 2 minutes at ambient temperature.
Storage: Store in amber glass vials at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake.
Protocol B: Solvent Selection for Cross-Coupling Reactions (Suzuki-Miyaura)
Context: The 3-iodo position is highly active for Palladium-catalyzed cross-coupling.
Primary Choice:1,4-Dioxane or DMF .
Why: These solvents have high boiling points allowing for thermal activation (80-100°C) without evaporating. They solubilize both the lipophilic indazole and the catalyst ligands.
Co-Solvent: Water (ratio 4:1 or 10:1).
Note: While the indazole is insoluble in water, the biphasic or miscible aqueous component is necessary to solubilize the inorganic base (e.g., K2CO3, Cs2CO3).
Procedure:
Dissolve 3-Iodo-1-isopropyl-1H-indazole in Dioxane (0.1 - 0.5 M).
Dissolve the crude solid in the minimum amount of boiling Acetonitrile.
Allow the solution to cool slowly to room temperature.
Cool further in an ice bath (0-4°C).
The N-isopropyl group aids in crystallization by disrupting overly tight packing, often yielding defined needles or prisms.
Filter and wash with cold Hexanes (in which the compound is sparingly soluble).
Mechanistic Insights & Troubleshooting
Why not use Water or Alcohols for stock solutions?
Water: The N-isopropyl group is a hydrophobic anchor. The indazole core is not basic enough (pKa of conjugate acid ~1-2) to be protonated at neutral pH, rendering it insoluble in aqueous media.
Alcohols (MeOH/EtOH): While soluble, nucleophilic attack is possible under harsh acidic/basic conditions, and solubility limits are lower than in DMSO/DCM, leading to potential precipitation upon cold storage.
The "Iodine Effect"
The large iodine atom at C3 increases the polarizability of the molecule. This makes DCM (Dichloromethane) and Chloroform exceptionally good solvents because they stabilize the polarizable electron cloud of the iodine via dispersion forces better than "harder" solvents like Methanol.
Figure 2: Mechanistic breakdown of the dissolution process highlighting the dual role of the Iodine and Isopropyl groups.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved from [Link](Note: Parent compound data used for core property extrapolation).
Lier, F. et al. (2011).Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoindazoles. Journal of Organic Chemistry. (General reference for reaction solvents of 3-iodoindazoles).
Gaylord Chemical (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link](Standard reference for DMSO solubility of organic heterocycles).
An In-depth Technical Guide to the Reactivity Profile of 3-iodo-1-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 3-iodo-1-isopropyl-1H-indazole, a key heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 3-iodo-1-isopropyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is a privileged scaffold, and its functionalization, particularly at the C3 position, is of significant interest for the development of novel therapeutic agents. This document delves into the synthesis of the title compound and its behavior in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The influence of the N1-isopropyl group on the reactivity of the C3-iodo moiety is a central theme, with mechanistic insights and detailed experimental protocols provided to guide synthetic chemists in leveraging this versatile intermediate.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic heteroaromatic system, is a bioisostere of indole and is a prominent feature in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The ability to selectively functionalize the indazole core is crucial for structure-activity relationship (SAR) studies in drug discovery. The C3 position of the indazole ring is a key site for modification, and the introduction of an iodo group at this position transforms the molecule into a versatile precursor for various carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide focuses specifically on 3-iodo-1-isopropyl-1H-indazole, a representative N1-alkylated indazole. The presence of the isopropyl group at the N1 position not only modulates the molecule's physicochemical properties but also influences its reactivity. Understanding this interplay is essential for designing efficient and selective synthetic routes to complex indazole-based molecules.
Synthesis of 3-iodo-1-isopropyl-1H-indazole
The synthesis of 3-iodo-1-isopropyl-1H-indazole can be approached via two primary retrosynthetic pathways:
Route A: Iodination of 1-isopropyl-1H-indazole.
Route B: N-isopropylation of 3-iodo-1H-indazole.
The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route A: Iodination of 1-isopropyl-1H-indazole
This approach involves the initial synthesis of 1-isopropyl-1H-indazole followed by regioselective iodination at the C3 position.
Diagram 1: Synthetic Route A - Iodination of 1-isopropyl-1H-indazole.
Step 1: Synthesis of 1-isopropyl-1H-indazole
The N-alkylation of indazole can lead to a mixture of N1 and N2 isomers.[2] However, careful selection of reaction conditions can favor the formation of the desired N1-isopropyl isomer.
Experimental Protocol: N-isopropylation of 1H-Indazole
To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K2CO3, Cs2CO3) (1.1-1.5 eq).
Stir the mixture at room temperature for 30-60 minutes to form the indazolide anion.
Add 2-iodopropane or 2-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.
Heat the reaction to 50-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate 1-isopropyl-1H-indazole.
Causality of Experimental Choices: The choice of base and solvent can significantly influence the N1/N2 selectivity. Strong, non-coordinating bases in polar aprotic solvents often favor N1 alkylation.[2]
Step 2: Iodination of 1-isopropyl-1H-indazole
The C3 position of the N-alkylated indazole is susceptible to electrophilic iodination.
Experimental Protocol: C3-Iodination
Dissolve 1-isopropyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF, CH2Cl2).
Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I2) in the presence of a base (e.g., KOH, n-BuLi) (1.1-1.2 eq).
Stir the reaction at room temperature or slightly elevated temperature, monitoring for completion by TLC or LC-MS.
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove excess iodine.
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Purify the crude product by column chromatography or recrystallization to yield 3-iodo-1-isopropyl-1H-indazole.
Route B: N-isopropylation of 3-iodo-1H-indazole
This alternative route begins with the iodination of commercially available 1H-indazole, followed by N-isopropylation.
Diagram 2: Synthetic Route B - N-isopropylation of 3-iodo-1H-indazole.
Step 1: Synthesis of 3-iodo-1H-indazole
The direct iodination of 1H-indazole at the C3 position is a well-established procedure.[3]
Stir the mixture at room temperature for several hours until the reaction is complete.
Pour the reaction mixture into an aqueous solution of sodium bisulfite and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate to obtain crude 3-iodo-1H-indazole, which can often be used in the next step without further purification.
Step 2: N-isopropylation of 3-iodo-1H-indazole
The N-alkylation of 3-iodo-1H-indazole proceeds similarly to the alkylation of the parent indazole. However, the electronic effect of the iodo group may influence the N1/N2 selectivity. A recent study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF yielded a mixture of N1 and N2 products, with the N2 isomer being slightly major (38% N1, 46% N2).[2] This suggests that for 3-iodo-1H-indazole, a careful optimization of reaction conditions is necessary to achieve high N1 selectivity.
Experimental Protocol: N-isopropylation of 3-iodo-1H-indazole
To a solution of 3-iodo-1H-indazole (1.0 eq) in THF, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Add 2-bromopropane (1.2 eq) and heat the reaction at 50 °C overnight.
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Trustworthiness of Protocols: The provided protocols are based on established literature procedures for the synthesis of N-alkylated indazoles and their halogenated derivatives.[2][3] However, the specific yields and isomer ratios for 3-iodo-1-isopropyl-1H-indazole may require optimization.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
3-iodo-1-isopropyl-1H-indazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C3 position. The N1-isopropyl group, being an electron-donating and sterically moderately bulky group, can influence the reactivity of the C3-I bond.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] 3-iodo-1-isopropyl-1H-indazole is expected to readily participate in this reaction with a wide range of aryl, heteroaryl, and vinyl boronic acids or their esters.
Diagram 3: Suzuki-Miyaura Coupling of 3-iodo-1-isopropyl-1H-indazole.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The electron-donating nature of the N1-isopropyl group may slightly decrease the electrophilicity of the C3 carbon, but the high reactivity of the C-I bond ensures that oxidative addition remains facile.
Experimental Protocol: Suzuki-Miyaura Coupling
In a reaction vessel, combine 3-iodo-1-isopropyl-1H-indazole (1.0 eq), the corresponding boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 eq).
Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 3-Iodoindazoles
Note: The yields are for N-unsubstituted 3-iodoindazoles and serve as a general guideline. The N1-isopropyl group is not expected to significantly hinder the reaction.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a bond between a C(sp²) carbon of an aryl or vinyl halide and a C(sp) carbon of a terminal alkyne, providing access to arylethynes.[5] This reaction is highly valuable for the synthesis of conjugated systems.
Diagram 4: Sonogashira Coupling of 3-iodo-1-isopropyl-1H-indazole.
Mechanistic Insights: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The N1-isopropyl group is unlikely to interfere with the catalytic cycle. Notably, for Sonogashira couplings with 3-iodoindazoles, N-protection is often crucial for achieving high yields, as the unprotected indazole can interfere with the catalyst.[6] The N1-isopropyl group in the target molecule serves as this necessary protecting/directing group.
Experimental Protocol: Sonogashira Coupling
To a degassed solution of 3-iodo-1-isopropyl-1H-indazole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylethylamine), add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%).
Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions of N-Protected 3-Iodoindazoles
Note: The high yields observed with the N-sulfonyl protected indazole suggest that the N1-isopropyl derivative should also be a highly effective substrate.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, as well as amides and other nitrogen nucleophiles.
Diagram 5: Buchwald-Hartwig Amination of 3-iodo-1-isopropyl-1H-indazole.
Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often required to promote the reductive elimination step and prevent catalyst decomposition. The steric bulk of the N1-isopropyl group may necessitate the use of more sterically demanding ligands to achieve efficient coupling.
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, combine 3-iodo-1-isopropyl-1H-indazole (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, LHMDS) (1.5-2.0 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon).
Add a dry, degassed solvent (e.g., toluene, dioxane, THF).
Heat the reaction mixture to 80-120 °C and monitor its progress.
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
Concentrate the filtrate and purify the product by column chromatography.
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.[8] This reaction provides a powerful tool for the synthesis of complex olefinic structures.
Diagram 6: Heck Coupling of 3-iodo-1-isopropyl-1H-indazole.
Mechanistic Considerations: The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations. The N1-isopropyl group is not expected to directly participate in the catalytic cycle but may influence the preferred conformation of the indazole substrate.
Experimental Protocol: Heck Coupling
In a reaction vessel, combine 3-iodo-1-isopropyl-1H-indazole (1.0 eq), the alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)2, PdCl2) (1-5 mol%), and a base (e.g., Et3N, K2CO3) (1.5-2.5 eq).
Optionally, a phosphine ligand (e.g., PPh3, P(o-tolyl)3) can be added.
Add a suitable solvent (e.g., DMF, acetonitrile, toluene).
Heat the reaction mixture to 80-140 °C under an inert atmosphere.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash, dry, and concentrate the organic layer.
Purify the crude product by column chromatography.
Conclusion and Future Outlook
3-iodo-1-isopropyl-1H-indazole is a highly valuable and versatile building block for the synthesis of a wide array of functionalized indazole derivatives. Its synthesis is readily achievable through established methods, and it demonstrates excellent reactivity in a range of palladium-catalyzed cross-coupling reactions. The N1-isopropyl group provides stability and solubility while generally not impeding the desired transformations at the C3 position.
This guide has provided a comprehensive overview of the reactivity profile of this important intermediate, including detailed experimental protocols and mechanistic insights. The information presented herein should serve as a practical resource for researchers in medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel indazole-based compounds with therapeutic potential. Future work in this area could explore the utility of this substrate in other transition-metal-catalyzed reactions, such as C-H activation, as well as its application in the synthesis of complex natural products and drug candidates.
References
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. Retrieved February 8, 2024, from [Link]
Suzuki-Miyaura cross-coupling reaction. (n.d.). YouTube. Retrieved February 8, 2024, from [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. Retrieved February 8, 2024, from [Link]
Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. (1999). Tetrahedron. Retrieved February 8, 2024, from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules. Retrieved February 8, 2024, from [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. Retrieved February 8, 2024, from [Link]
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Chemistry – A European Journal. Retrieved February 8, 2024, from [Link]
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2013). Molecules. Retrieved February 8, 2024, from [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. Retrieved February 8, 2024, from [Link]
Regioselective Dynamics & Structural Divergence: 1-Isopropyl vs. 2-Isopropyl Indazole
Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the ambi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the ambident nucleophilicity of the indazole ring creates a critical synthetic challenge: distinguishing and controlling alkylation at the N1 versus N2 positions.
While 1-isopropyl-1H-indazole is thermodynamically favored due to the preservation of benzenoid aromaticity, the 2-isopropyl-2H-indazole isomer possesses distinct electronic properties and vector orientations that can drastically alter target binding affinity. This guide provides a technical roadmap for the synthesis, purification, and definitive structural characterization of these isomers.
Part 1: Structural & Electronic Fundamentals
Tautomerism and Aromaticity
To understand the isomers, one must first understand the parent heterocycle. Indazole exists in a tautomeric equilibrium, but the 1H-tautomer is significantly more stable than the 2H-tautomer (approx.[1][2][3][4][5] 4.5 kcal/mol difference).
1-Isopropyl Indazole (N1-Alkylated): Retains the full aromatic character of the benzene ring (Benzenoid structure). This is the thermodynamic product.
2-Isopropyl Indazole (N2-Alkylated): Forces the benzene ring into a quinoid-like resonance contribution to maintain the aromaticity of the pyrazole ring. This is generally the kinetic product or the result of specific directing groups.
The Steric & Electronic Landscape
The isopropyl group is a secondary alkyl chain, introducing moderate steric bulk.
N1 Position: Proximity to the C7 proton (benzene ring).
N2 Position: Proximity to the C3 proton (pyrazole ring).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways and the electronic states governing them.
Figure 1: Divergent alkylation pathways. Path A dominates under thermodynamic control due to the stability of the resulting benzenoid system.[4]
Part 2: Synthesis & Regiocontrol Protocols
Protocol A: Thermodynamic Control (N1-Dominant)
This standard protocol utilizes the "hard" nucleophilic character of the deprotonated indazole to attack the isopropyl electrophile.
Activation: Dissolve indazole (1.0 eq) in anhydrous DMF (0.1 M) under
atmosphere. Cool to 0°C.
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq). Stir at 0°C for 30 min until gas evolution ceases. Caution: Hydrogen gas evolution.
Alkylation: Add 2-iodopropane (1.5 eq) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours.
Quench: Quench with saturated
solution.
Extraction: Extract with EtOAc (x3). Wash organics with water and brine (critical to remove DMF).
Result: Typically yields a ~80:20 to 90:10 ratio favoring the 1-isopropyl isomer.
Protocol B: Kinetic/Directed Control (N2-Enriched)
Achieving high selectivity for the 2-isopropyl isomer is challenging. Recent methodologies (e.g., Pfizer, 2022) utilize acid catalysis or specific directing groups.
Alternative Strategy (Mitsunobu Conditions):
While direct alkylation favors N1, Mitsunobu coupling with Isopropanol (
) can sometimes alter the ratio depending on the steric environment at C7, though N1 often remains major.
Purification Strategy (Chromatography):
Separation is mandatory.
Stationary Phase: Silica Gel (standard).
Elution Order:
1-Isopropyl (N1): Typically Higher Rf (Less Polar). Elutes first.
2-Isopropyl (N2): Typically Lower Rf (More Polar). Elutes second.
Note: The N2 isomer has a larger dipole moment due to the quinoid contribution, interacting more strongly with the silica.
Part 3: Analytical Characterization (The Self-Validating System)
Distinguishing these isomers relies on Nuclear Magnetic Resonance (NMR).[10] Simple 1H-NMR chemical shifts are often insufficient due to solvent dependency. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive, self-validating method.
The Diagnostic Logic
N1-Isopropyl: The isopropyl methine proton (
) is spatially close to the C7-H (benzene ring proton).
N2-Isopropyl: The isopropyl methine proton (
) is spatially close to the C3-H (pyrazole ring proton).
Data Comparison Table
Feature
1-Isopropyl Indazole (N1)
2-Isopropyl Indazole (N2)
Thermodynamic Stability
High (Benzenoid)
Lower (Quinoid-like)
TLC (Silica, Hex/EtOAc)
Higher Rf (Less Polar)
Lower Rf (More Polar)
1H NMR (Diagnostic)
NOE between iPr-CH and C7-H
NOE between iPr-CH and C3-H
C13 NMR (C3 Signal)
Typically ~133-135 ppm
Often shifted upfield/downfield depending on substituents
Boiling/Melting Point
Generally Higher MP
Generally Lower MP (Lower lattice energy)
Analytical Workflow Diagram
Figure 2: The definitive NMR decision tree for assigning indazole regiochemistry.
Part 4: Functional Implications in Drug Discovery
Vector Orientation
The switch from N1 to N2 rotates the isopropyl group's vector.
N1-Substitution: Projects the group "down/left" relative to the C3-C7a axis.
N2-Substitution: Projects the group "down/right" relative to the C3-C7a axis.
In a kinase binding pocket (e.g., ATP binding site), this shift (approx 1.5 Å translation and angle change) is sufficient to cause steric clash with the "gatekeeper" residue or lose critical hydrophobic interactions.
Metabolic Stability
N1-Isomers: Generally more metabolically stable due to the robust aromatic system.
N2-Isomers: The quinoid character can make the ring system more susceptible to oxidative metabolism or P450 degradation.
Biological Case Studies
Pazopanib (Votrient): Contains an N1-methyl indazole. The N1 positioning is critical for the molecule to fit into the VEGFR active site without clashing with the hinge region.
ALK Inhibitors: Entrectinib utilizes an indazole core where the substitution pattern dictates selectivity against ROS1 and ALK.
References
BenchChem. (2025).[5] Regioselectivity issues in the functionalization of indazoles. Retrieved from
Laffan, D. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][6][7][8] National Institutes of Health (PMC). Retrieved from
Dong, L., et al. (2022).[3] Mechanism of a Highly Selective N2 Alkylation of Indazole.[3] WuXi Biology. Retrieved from
Meanwell, N. A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[4][6] RSC Advances / NIH. Retrieved from
University of California, Los Angeles (UCLA). (1997). Notes on NMR Solvents and Data. Retrieved from
Suzuki-Miyaura coupling conditions for 3-iodo-1-isopropyl-1H-indazole
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-1-isopropyl-1H-indazole Executive Summary & Strategic Importance The 3-substituted-1-isopropyl-1H-indazole scaffold is a privileged pharmacophore in med...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-1-isopropyl-1H-indazole
Executive Summary & Strategic Importance
The 3-substituted-1-isopropyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent kinase inhibitors (e.g., ALK, LRRK2, and VEGFR inhibitors). The C3-position is critical for establishing structure-activity relationships (SAR) within the ATP-binding pocket.
While the C3-iodine bond is inherently reactive toward oxidative addition, the coupling efficiency is frequently compromised by two factors:
Regioisomeric Purity: The precursor synthesis often yields mixtures of N1- and N2-isopropyl isomers. Using an impure substrate leads to non-reproducible kinetics.
Protodeboronation: The electron-rich nature of the indazole ring can sometimes decelerate the transmetallation step, allowing competitive protodeboronation of unstable heteroaryl boronic acids.
This guide provides a field-proven protocol using Pd(dppf)Cl₂·CH₂Cl₂ and XPhos Pd G2 systems to ensure high yields (>85%) and strict regiocontrol.
Critical Pre-Requisite: Substrate Quality
Before attempting the coupling, the regioisomeric purity of the starting material, 3-iodo-1-isopropyl-1H-indazole , must be verified.
Synthesis Context: Direct alkylation of 3-iodo-1H-indazole with isopropyl iodide (using NaH/DMF) typically favors the N1-isomer (thermodynamic product) but produces significant N2-isomer (kinetic product).
Quality Control: The N1-isomer generally elutes after the N2-isomer on silica gel (depending on eluent) and has a distinct proton NMR shift for the isopropyl methine proton.
N1-isopropyl: Methine septet typically ~4.8–5.0 ppm.
N2-isopropyl: Methine septet typically ~4.6–4.8 ppm (often shielded relative to N1).
Requirement: Ensure N1-isomer purity is >98% by HPLC to prevent "ghost" side-products during coupling.
Reaction Mechanism & Catalytic Cycle
The coupling follows the standard Suzuki-Miyaura cycle, but with specific nuances for the indazole core.
Oxidative Addition (Fast): The C3-I bond is weak and electron-deficient enough to undergo rapid oxidative addition to Pd(0), forming the Ar-Pd(II)-I species.
Transmetallation (Rate Determining): This step is sensitive to steric bulk at the N1 position (isopropyl) and the electronics of the boronic acid.
Reductive Elimination: Generally fast, provided the ligand bite angle is appropriate (hence the preference for bidentate dppf or bulky monodentate XPhos).
Figure 1: Catalytic cycle emphasizing the critical Transmetallation step for sterically modified indazoles.
Standardized Protocols
Method A: The "Workhorse" Condition (Robust & Scalable)
Best for: Phenyl boronic acids, stable heteroaryl boronates, and scale-up (>10g).
Parameter
Condition
Rationale
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
The ferrocenyl ligand (dppf) has a large bite angle, promoting reductive elimination while remaining air-stable.
Solvent
1,4-Dioxane / Water (4:1)
Dioxane solubilizes the organic reactants; water is essential to dissolve the inorganic base and facilitate boronate formation.
Base
Na₂CO₃ (2.0 equiv)
Mild enough to prevent base-sensitive degradation but strong enough to activate the boronic acid.
Temp/Time
80–90 °C / 4–12 h
Sufficient energy to cross the activation barrier for transmetallation without decomposing the catalyst.
Step-by-Step Protocol:
Charge: To a reaction vial equipped with a stir bar, add 3-iodo-1-isopropyl-1H-indazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent: Add pre-degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
Base: Add degassed 2M aq. Na₂CO₃ (2.0 equiv).
React: Heat the mixture to 90 °C with vigorous stirring. The biphasic mixture requires high agitation rates.
Monitor: Check LCMS at 2 hours. Look for the disappearance of the iodide (M+H ~287).
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Method B: The "High-Performance" Condition (Difficult Substrates)
Best for: Unstable 2-pyridyl boronates, sterically hindered partners, or when Method A fails.
Parameter
Condition
Rationale
Catalyst
XPhos Pd G2 (2-3 mol%)
Buchwald precatalysts generate highly active monoligated Pd(0) species. XPhos is electron-rich and bulky, accelerating both oxidative addition and transmetallation.
Solvent
THF / Water (10:1)
THF often provides better solubility for lipophilic intermediates.
Base
K₃PO₄ (2.0 equiv)
Phosphate is more basic than carbonate in organic/aqueous mixtures, helping to drive the reaction with sluggish boronates.
Temp
60–80 °C
Lower temperature preserves unstable boronic acids.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning or inactive Pd species.
Switch to XPhos Pd G2 . Ensure thorough degassing (O₂ kills active Pd).
Use strictly anhydrous solvent for the organic portion (add water separately). Reduce reaction time.
Homocoupling (Ar-Ar)
Oxidative coupling of boronic acid.
Reduce O₂ (degas better). Add the boronic acid slowly (syringe pump) or use Boronic Esters (Bpin) instead of acids.
Black Precipitate
Pd black formation (catalyst death).
Add excess ligand (e.g., 10% extra PPh₃ or dppf). Lower temperature.
Workflow Diagram
Figure 2: Complete synthetic workflow from raw indazole to coupled product.
References
Synthesis of 3-iodo-1H-indazole:
Bocchi, V., & Palla, G. (1986). Synthesis of 3-iodoindazoles. Synthesis, 1986(1), 71-74.
Regioselective Alkylation:
Luo, G., Chen, L., & Dubé, P. (2006). Regioselective N-alkylation of indazoles. Journal of Organic Chemistry, 71(14), 5392-5395.
Suzuki Coupling on Indazoles (Pd-dppf utility):
Zhang, X., et al. (2023).[4] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(7), 2901.
Buchwald Precatalysts (XPhos G2):
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
General Review of Indazole Functionalization:
Gaulon, C., et al. (2005). Palladium-catalyzed reactions on 1H-indazoles. Synthesis, 2005(13), 2227-2233.
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-iodo-1-isopropyl-1H-indazole
Foreword The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-cataly...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The indazole core, in particular, is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: 3-iodo-1-isopropyl-1H-indazole.
These notes are designed to be more than a mere recitation of steps; they aim to provide the underlying scientific rationale for the experimental design, empowering the user to not only replicate the described protocols but also to adapt and troubleshoot them for their own specific needs.
Introduction: The Significance of C-N Bond Formation on the Indazole Scaffold
The construction of C-N bonds at the C3-position of the indazole nucleus is a key transformation for the generation of diverse compound libraries for drug discovery. Traditional methods for such functionalization often require harsh reaction conditions and may not be compatible with sensitive functional groups. The Buchwald-Hartwig amination offers a mild and highly functional group tolerant alternative, enabling the coupling of a wide array of amines with the indazole core.[1]
The choice of 3-iodo-1-isopropyl-1H-indazole as the substrate is deliberate. The iodo-substituent provides high reactivity in the palladium-catalyzed cycle, while the N-isopropyl group serves to block one of the tautomeric forms of the indazole ring, leading to a single, well-defined product. This guide will detail the synthesis of this key starting material and its subsequent amination with both an aromatic and an aliphatic amine, showcasing the versatility of the methodology.
Synthesis of the Starting Material: 3-iodo-1-isopropyl-1H-indazole
A robust and reproducible synthesis of the starting material is paramount for any subsequent cross-coupling reaction. The following two-step procedure outlines the preparation of 3-iodo-1-isopropyl-1H-indazole from commercially available 1H-indazole.
Step 1: Iodination of 1H-indazole to 3-iodo-1H-indazole
The direct iodination of the indazole ring at the C3-position can be achieved under mild conditions using molecular iodine in the presence of a base.
Reaction Scheme:
Protocol:
To a solution of 1H-indazole (1.0 eq) in water, add potassium hydroxide (2.0 eq) and stir until all solids have dissolved.
Add a solution of iodine (1.1 eq) in water dropwise to the reaction mixture at room temperature.
Stir the reaction for 12-16 hours at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, neutralize the reaction mixture with a saturated solution of sodium thiosulfate.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.
Step 2: N-Isopropylation of 3-iodo-1H-indazole
The alkylation of the indazole nitrogen is a critical step to ensure regioselectivity in the subsequent amination.
Reaction Scheme:
Protocol:
To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
Add 2-bromopropane (1.2 eq) to the suspension.
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield 3-iodo-1-isopropyl-1H-indazole.
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several key components: the palladium catalyst, the phosphine ligand, the base, and the solvent. A fundamental understanding of the catalytic cycle is essential for rational optimization.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.
Selection of Reaction Components
The judicious choice of each component is critical for achieving high yields and clean conversions.
Component
Role & Rationale
Recommended for 3-iodo-1-isopropyl-1H-indazole
Palladium Pre-catalyst
The source of the active Pd(0) catalyst. Pre-catalysts are often preferred for their air-stability and ease of handling.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
Ligand
Stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are generally effective for heteroaryl substrates.
Xantphos, RuPhos, or BrettPhos are excellent starting points.
Base
Deprotonates the amine in the catalytic cycle. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
Strong, non-nucleophilic bases like NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) are commonly used.
Solvent
Aprotic, non-coordinating solvents are typically employed. The choice can influence reaction rates and solubility of the components.
Toluene, Dioxane, or THF (Tetrahydrofuran).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Buchwald-Hartwig amination of 3-iodo-1-isopropyl-1H-indazole with two representative amines: aniline (an aromatic amine) and morpholine (a cyclic secondary aliphatic amine).
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
To an oven-dried Schlenk tube, add 3-iodo-1-isopropyl-1H-indazole (286 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
Evacuate and backfill the tube with nitrogen or argon three times.
Add anhydrous toluene (5 mL) via syringe.
Add aniline (110 µL, 1.2 mmol) via syringe.
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenyl-1-isopropyl-1H-indazol-3-amine.
In a glovebox or under a stream of inert gas, add 3-iodo-1-isopropyl-1H-indazole (286 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol) to an oven-dried reaction vial.
Add anhydrous dioxane (5 mL).
Add morpholine (131 µL, 1.5 mmol).
Seal the vial and heat the mixture at 110 °C for 16-24 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-(morpholin-4-yl)-1-isopropyl-1H-indazole.
Expected Results and Characterization
Successful execution of the protocols should yield the desired aminated indazole products. The following tables provide expected characterization data based on structurally similar compounds found in the literature.
Even with robust protocols, challenges can arise. This section provides guidance on common issues encountered during Buchwald-Hartwig amination reactions.
Issue
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive catalyst- Inappropriate ligand or base- Poor quality of reagents or solvent- Reaction temperature too low
- Use a fresh batch of palladium pre-catalyst.- Screen alternative ligands (e.g., from different generations) and bases (e.g., K₃PO₄).- Ensure all reagents are pure and solvents are anhydrous and deoxygenated.- Increase the reaction temperature in increments of 10 °C.
Formation of side products (e.g., hydrodehalogenation)
- Presence of water or protic impurities- Inefficient reductive elimination
- Ensure strictly anhydrous conditions.- Change the ligand to one that promotes faster reductive elimination.
Difficulty in purification
- Co-elution of product with ligand or byproducts
- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification method, such as crystallization or preparative HPLC.
Safety Precautions
Palladium Catalysts: While generally handled in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care and in a dry environment.
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The Buchwald-Hartwig amination of 3-iodo-1-isopropyl-1H-indazole is a powerful and versatile method for the synthesis of a diverse range of 3-aminoindazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and clean conversions for both aromatic and aliphatic amines. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the efficient synthesis of novel chemical entities based on the privileged indazole scaffold.
References
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470744403]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200800497]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [URL: https://pubs.acs.org/doi/10.1021/ar800098p]
Preparation of CDK2 inhibitors using 3-iodo-1-isopropyl-1H-indazole
Executive Summary & Strategic Rationale Objective: To provide a reproducible, scalable protocol for synthesizing a library of Cyclin-Dependent Kinase 2 (CDK2) inhibitors utilizing 3-iodo-1-isopropyl-1H-indazole as the di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Objective: To provide a reproducible, scalable protocol for synthesizing a library of Cyclin-Dependent Kinase 2 (CDK2) inhibitors utilizing 3-iodo-1-isopropyl-1H-indazole as the divergent core scaffold.
Scientific Context:
CDK2 is a critical regulator of the G1/S phase transition in the cell cycle.[1] Hyperactivation of CDK2/Cyclin E complexes is a hallmark of various malignancies, including ovarian and breast cancers. The indazole scaffold is a "privileged structure" in kinase drug discovery (bioisostere of the ATP purine ring).
N1-Isopropyl: Provides solubility and occupies the hydrophobic region at the entrance of the ATP-binding pocket (often the ribose-binding domain).
C3-Iodine: Serves as a high-reactivity "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid scanning of chemical space to optimize interactions with the kinase "hinge" region or the "gatekeeper" residue.
Synthetic Workflow & Mechanism
The synthesis hinges on the regioselective preparation of the 3-iodo-1-isopropyl core, followed by divergent C3-arylation.
Pathway Visualization
Figure 1: Modular synthetic pathway designed for rapid library generation. The sequence prioritizes iodination prior to alkylation to prevent over-alkylation side products.
Detailed Experimental Protocols
Phase A: Preparation of the Core Scaffold
Target: 3-iodo-1-isopropyl-1H-indazole
1. Iodination of 1H-Indazole
Rationale: Direct electrophilic iodination at C3 is highly selective due to the electron-rich nature of the pyrazole ring.
Reagents: 1H-indazole (1.0 eq), Iodine (
, 2.0 eq), KOH (3.5 eq), DMF.
Protocol:
Dissolve 1H-indazole in DMF (5 mL/g).
Add KOH pellets followed by portion-wise addition of
at 0°C.
Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Quench: Pour into 10%
(aq) to neutralize excess iodine (solution turns from dark brown to yellow/white precipitate).
Critical Control Point: Indazoles can alkylate at N1 (thermodynamic) or N2 (kinetic). Using Cesium Carbonate (
) in DMF at elevated temperatures favors the thermodynamic N1-isomer required for this scaffold.
Protocol:
Suspend 3-iodo-1H-indazole (1.0 eq) and
(1.5 eq) in anhydrous DMF.
Add Isopropyl iodide (1.2 eq) dropwise.
Heat to 60°C for 4 hours.
Workup: Dilute with EtOAc, wash with
(aq) to remove DMF.
Purification: Flash Chromatography (SiO2).[2] N1-isopropyl elutes after the N2-isomer (minor product) in non-polar gradients, but N1 is the major product (>85% ratio).
Validation: 1H NMR should show a septet at ~4.8 ppm (N-CH).
Phase B: C3-Diversification (The CDK2 Warhead)
Target: Library of 3-(Heteroaryl)-1-isopropyl-1H-indazoles.
Suzuki-Miyaura Cross-Coupling Protocol
Catalyst Choice:Pd(dppf)Cl2[2][4]·DCM is preferred over Pd(PPh3)4 for 3-iodoindazoles due to higher stability and faster turnover rates with heteroaryl boronic acids.
Standard Operating Procedure:
Component
Equivalents
Role
3-iodo-1-isopropyl-1H-indazole
1.0
Electrophile (Scaffold)
Aryl Boronic Acid (Ar-B(OH)2)
1.5
Nucleophile (CDK2 Specificity Element)
Pd(dppf)Cl2·DCM
0.05 (5 mol%)
Catalyst
K2CO3 (2M aq)
3.0
Base
1,4-Dioxane
[0.1 M]
Solvent
Degassing: Charge reaction vial with Indazole, Boronic Acid, and Base. Dissolve in Dioxane. Sparge with Nitrogen for 5 mins before adding catalyst (prevents Pd oxidation).
Reaction: Add Pd catalyst.[2][5][6] Seal and heat to 90°C for 4–12 hours.
Purification: Filter through Celite. Concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Success Criteria: Potent hits should exhibit IC50 < 100 nM.
Biological Mechanism of Action[7]
The synthesized inhibitors function by competing with ATP for the cleft between the N- and C-lobes of the kinase.
Figure 2: CDK2 Signaling Cascade. The Indazole inhibitor blocks the phosphorylation of Rb, preventing the release of E2F and halting the cell cycle at the G1/S checkpoint.
References
Indazole Scaffold Utility: Giraud, F., et al. (2025). "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand.
Iodination Protocol: Bocchi, V., & Palli, G. (1986). "Synthesis of 3-iodo-1H-indazoles." Synthesis. (Cited in recent MDPI protocols).
Suzuki Coupling on Indazoles: Li, X., et al. (2023).[2] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules.
CDK2 Structure-Activity Relationships: Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel CDK Inhibitor." Journal of Medicinal Chemistry.
Application Notes and Protocols for the Heck Reaction of 3-Iodo-1-isopropyl-1H-indazole
Introduction: The Strategic Importance of the Heck Reaction in Indazole Functionalization The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The abili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Heck Reaction in Indazole Functionalization
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize the C3-position of the indazole ring is of paramount importance for the synthesis of novel drug candidates. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful and versatile tool for creating carbon-carbon bonds.[1][2] This application note provides detailed protocols for the Heck reaction of 3-iodo-1-isopropyl-1H-indazole with various acrylate and styrene derivatives, offering researchers a robust guide for the synthesis of diverse C3-substituted indazoles.
The N-isopropyl group at the 1-position of the indazole serves to enhance solubility in organic solvents and can play a role in modulating the biological activity of the final compound. The iodo-substituent at the C3-position is an ideal handle for the Heck reaction due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[3] This guide will delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only follow the protocols but also to adapt and troubleshoot them effectively.
Physicochemical Properties of 3-Iodo-1-isopropyl-1H-indazole
A thorough understanding of the starting material's properties is fundamental for accurate and reproducible experimental work.
Soluble in common organic solvents such as DMF, DMSO, acetonitrile, and THF. Limited solubility in non-polar solvents like hexanes.
General knowledge for similar structures
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[5] Understanding this cycle is key to optimizing reaction conditions.
The primary steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 3-iodo-1-isopropyl-1H-indazole to form a palladium(II) complex.
Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
Reductive Elimination: The base in the reaction mixture neutralizes the generated hydroiodic acid (HI), and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care under an inert atmosphere where necessary.
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
General Workflow for Heck Reaction Setup
Caption: General experimental workflow for the Heck reaction.
Protocol 1: Heck Coupling with Acrylates (e.g., Ethyl Acrylate)
This protocol is optimized for the coupling of 3-iodo-1-isopropyl-1H-indazole with ethyl acrylate.
Materials:
3-iodo-1-isopropyl-1H-indazole (1.0 equiv)
Ethyl acrylate (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
Triethylamine (Et₃N, 2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Nitrogen or Argon gas
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1-isopropyl-1H-indazole (e.g., 286 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.
Add triethylamine (0.28 mL, 2.0 mmol) via syringe.
Add ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-ethyl 3-(1-isopropyl-1H-indazol-3-yl)acrylate.
Expected Spectroscopic Data for (E)-ethyl 3-(1-isopropyl-1H-indazol-3-yl)acrylate:
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1-isopropyl-1H-indazole (286 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol), and potassium carbonate (345 mg, 2.5 mmol).
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL) via syringe.
Add a solution of tri-tert-butylphosphine in toluene (e.g., 0.06 mmol in 0.3 mL) via syringe.
Add 4-methylstyrene (0.16 mL, 1.2 mmol) via syringe.
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-1-isopropyl-3-(4-methylstyryl)-1H-indazole.
Expected Spectroscopic Data for (E)-1-isopropyl-3-(4-methylstyryl)-1H-indazole:
MS (ESI): m/z calculated for C₁₉H₂₀N₂ [M+H]⁺: 277.17; found 277.2.
Summary of Reaction Parameters and Optimization
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and selectivity of the Heck reaction. The following table summarizes general recommendations for the coupling of 3-iodo-1-isopropyl-1H-indazole.
Parameter
Acrylates
Styrenes
Rationale and Field-Proven Insights
Palladium Source
Pd(OAc)₂
Pd₂(dba)₃, Pd(OAc)₂
Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[1] Pd₂(dba)₃ is a common Pd(0) source, often preferred for more challenging couplings.
Ligand
P(o-tol)₃, PPh₃
P(t-Bu)₃, Buchwald-type ligands
For electron-poor olefins like acrylates, less bulky phosphines like P(o-tol)₃ are effective. For less reactive styrenes, electron-rich and bulky phosphines like P(t-Bu)₃ enhance the rate of oxidative addition and reductive elimination.
Base
Et₃N, DIPEA
K₂CO₃, Cs₂CO₃
Organic amine bases are suitable for couplings with acrylates. Inorganic bases are often more effective for styrene couplings and can minimize side reactions. The base is crucial for regenerating the Pd(0) catalyst.[5]
Solvent
DMF, MeCN, Dioxane
Acetonitrile, Toluene, Dioxane
Polar aprotic solvents are generally preferred to facilitate the dissolution of the palladium salts and promote the reaction.
Temperature
80-120 °C
80-110 °C
The reaction temperature is a critical parameter that needs to be optimized for each substrate combination to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
Equivalents of Alkene
1.2 - 2.0
1.1 - 1.5
A slight excess of the alkene is typically used to drive the reaction to completion.
Troubleshooting
Low Conversion: Increase reaction temperature, prolong reaction time, or screen different ligand/base combinations. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
Formation of Side Products: The formation of reduced indazole (1-isopropyl-1H-indazole) can occur. This can sometimes be minimized by using a different base or solvent. Double addition of the alkene is a rare side reaction.
Catalyst Decomposition (black precipitate): This indicates the formation of palladium black. This can be caused by excessively high temperatures or the absence of a stabilizing ligand. Ensure adequate ligand concentration.
Conclusion
The Heck reaction is a highly effective method for the C3-functionalization of 3-iodo-1-isopropyl-1H-indazole. The protocols provided in this application note offer a solid foundation for the synthesis of a wide range of acrylate and styrene derivatives. By understanding the underlying mechanism and the role of each reaction component, researchers can confidently apply and adapt these methods to accelerate their drug discovery and development programs.
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
ResearchGate. Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. [Link]
University of Wisconsin-Platteville. NMR: Novice Level, Spectrum 17. [Link]
ResearchGate. Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [Link]
Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
Application Note: Accelerated Synthesis of 3-Substituted 1-Isopropyl Indazoles via Microwave-Assisted Suzuki-Miyaura Coupling
Abstract This application note provides a detailed protocol for the efficient synthesis of 3-substituted 1-isopropyl indazoles utilizing a microwave-assisted, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed protocol for the efficient synthesis of 3-substituted 1-isopropyl indazoles utilizing a microwave-assisted, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties. Traditional synthetic methods often require long reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times from hours to minutes, improving yields, and often resulting in cleaner reaction profiles.[2][3][4] This guide details the rationale behind the methodology, a step-by-step experimental protocol, expected outcomes, and troubleshooting advice for researchers in drug discovery and synthetic organic chemistry.
Introduction: The Significance of Indazoles and Microwave Synthesis
The indazole nucleus is a key pharmacophore found in numerous therapeutic agents. Specifically, functionalization at the C-3 position is crucial for developing potent and selective drug candidates.[5] However, the synthesis of structurally diverse 3-substituted indazoles can be challenging, often requiring multi-step procedures or harsh reaction conditions.[6]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for forming C-C bonds in modern organic synthesis.[7][8][9] These reactions offer a powerful method for introducing a wide variety of substituents onto the indazole core.[5]
Pairing this catalytic system with microwave irradiation creates a synergistic effect. Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar molecules in the reaction mixture, bypassing the slower process of conventional thermal heating.[10] This leads to a significant acceleration of reaction rates, often resulting in higher yields and improved product purity by minimizing the formation of thermal degradation byproducts.[2][11] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for a decrease in solvent volume.[1][10]
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The success of this synthesis hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling between a 3-haloindazole (e.g., 3-iodo-1-isopropyl-1H-indazole) and an organoboronic acid. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Causality Behind Component Selection:
Palladium Catalyst (e.g., Pd(OAc)₂ with a Ligand): A Pd(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst. The choice of a phosphine ligand (e.g., RuPhos, SPhos) is critical; it stabilizes the palladium center, prevents the formation of inactive palladium black, and facilitates the key steps of oxidative addition and reductive elimination.[12]
Base (e.g., K₃PO₄, K₂CO₃): The base is essential for the transmetalation step. It reacts with the organoboronic acid to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center.[7][12]
Solvent (e.g., Dioxane/H₂O): A mixture of a high-boiling point organic solvent and water is ideal. The organic solvent ensures solubility of the reagents, while water helps dissolve the inorganic base. This polar mixture couples efficiently with microwave irradiation, enabling rapid heating.
The catalytic cycle is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials and Equipment
Starting Materials: 3-Iodo-1-isopropyl-1H-indazole (Substrate 1), various (hetero)arylboronic acids (Substrate 2).
Solvent Addition: Add 1,4-dioxane (3.0 mL) and deionized water (0.6 mL) to the vial.
Vessel Sealing and Purging: Securely cap the vial. Purge the vessel with an inert gas (e.g., nitrogen or argon) for 2-3 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture under the following conditions:
Temperature: 100 °C (use a pre-stirring time of 30 seconds).
Hold Time: 15 minutes.
Power: Dynamic (the instrument will automatically adjust power to maintain the target temperature).
Stirring: High.
Reaction Cooldown and Work-up: After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's forced-air cooling system.
Quench the reaction by adding 10 mL of ethyl acetate and 10 mL of water.
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
Purification:
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-substituted 1-isopropyl indazole.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
Caption: General workflow for microwave-assisted indazole synthesis.
Expected Results & Discussion
This microwave-assisted protocol consistently provides high yields of 3-substituted 1-isopropyl indazoles in a fraction of the time required by conventional heating methods. The reaction is robust and tolerates a wide range of functional groups on the arylboronic acid coupling partner.
Table 1: Representative Results for the Synthesis of 3-Aryl-1-isopropyl-1H-indazoles
Entry
Arylboronic Acid (Ar-B(OH)₂)
Product
Time (min)
Yield (%)¹
1
Phenylboronic acid
1-Isopropyl-3-phenyl-1H-indazole
15
92
2
4-Methoxyphenylboronic acid
1-Isopropyl-3-(4-methoxyphenyl)-1H-indazole
15
95
3
4-Chlorophenylboronic acid
3-(4-Chlorophenyl)-1-isopropyl-1H-indazole
15
88
4
3-Pyridinylboronic acid
1-Isopropyl-3-(pyridin-3-yl)-1H-indazole
20
78
5
2-Thiopheneboronic acid
1-Isopropyl-3-(thiophen-2-yl)-1H-indazole
15
85
¹ Isolated yield after column chromatography.
The data clearly demonstrates the efficiency of the method. Electron-rich (Entry 2) and electron-poor (Entry 3) arylboronic acids react effectively, showcasing the broad scope of the protocol. Heterocyclic boronic acids (Entries 4 and 5) are also viable coupling partners, although they may sometimes require slightly longer reaction times or minor optimization of conditions to achieve optimal yields.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base. 3. Poor quality or decomposed boronic acid.
1. Ensure the reaction vial is thoroughly purged with inert gas. Use fresh catalyst and ligand. 2. Use a freshly opened bottle of K₃PO₄ or dry it in an oven before use. 3. Use fresh boronic acid; some are prone to decomposition upon storage.
Formation of Side Products (e.g., Homo-coupling of Boronic Acid)
1. Reaction temperature is too high. 2. Presence of oxygen.
1. Lower the reaction temperature to 80-90 °C. 2. Improve the inert gas purge.
De-iodination of Starting Material
1. Catalyst system is not optimal. 2. Reaction time is too long.
1. Screen alternative ligands (e.g., SPhos, XPhos). 2. Monitor the reaction by TLC/LCMS and stop it once the starting material is consumed.
Difficulty in Purification
1. Residual palladium catalyst in the product. 2. Close polarity of product and byproducts.
1. Wash the crude organic extract with an aqueous solution of thiourea or L-cysteine to scavenge palladium. 2. Optimize the chromatography solvent system; a shallow gradient may be required.
Conclusion
The described microwave-assisted Suzuki-Miyaura coupling protocol provides a rapid, efficient, and robust method for the synthesis of diverse 3-substituted 1-isopropyl indazoles. This technique offers significant advantages over conventional methods, including drastically reduced reaction times, high yields, and broad substrate scope, making it an invaluable tool for accelerating discovery and development in medicinal chemistry.[11][13]
References
Kappe, C. O. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. PubMed.
Anonymous. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
Anonymous. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
Sharma, U. et al. Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Anonymous. Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
Bandyopadhyay, D. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Linköping University Electronic Press.
Gopi, B. & Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
G, V. & K, S. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Larock, R. C. & Yum, E. K. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
Mondal, S. MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
Sharma, R. & Sharma, K. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
Anonymous. ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
Anonymous. Microwave assisted green organic synthesis.
Singh, P. et al. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
Zhang, Y. et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
Sharma, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Anonymous. Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions.
Tunoori, A. R. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. NIH.
Da-en, C. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
Chen, Z. et al. Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups.
Anonymous.
Sharma, K. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
Introduction: The Strategic Importance of C-3 Functionalized Indazoles
An Application Guide to the Lithium-Halogen Exchange of 3-Iodo-1-isopropyl-1H-indazole The indazole core is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of compounds with di...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Lithium-Halogen Exchange of 3-Iodo-1-isopropyl-1H-indazole
The indazole core is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse biological activities.[1] Functionalization of the indazole ring system is crucial for modulating pharmacokinetic and pharmacodynamic properties. The C-3 position, in particular, is a key site for derivatization. The lithium-halogen exchange reaction offers a powerful and efficient method for generating a nucleophilic C-3 center on the indazole ring, enabling the introduction of a wide array of electrophiles.
This application note provides a comprehensive guide for researchers on the successful execution of the lithium-halogen exchange on 3-iodo-1-isopropyl-1H-indazole. This substrate is particularly well-suited for this transformation; the isopropyl group at the N-1 position provides steric and electronic stability while preventing acidic N-H protons from interfering with the organolithium reagent. The carbon-iodine bond is the most reactive among halogens for this exchange, ensuring a rapid and high-yielding transformation under kinetic control.[2]
This document details the underlying mechanism, provides a robust experimental protocol, outlines critical safety procedures, and offers insights into the causality behind key experimental choices, empowering scientists to confidently utilize this reaction in their synthetic campaigns.
Reaction Mechanism: Understanding the "Ate-Complex" Pathway
The lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species.[2] While seemingly counterintuitive electronically, the reaction between an organolithium reagent (like n-butyllithium) and an aryl iodide does not proceed via a simple four-centered transition state. The widely accepted mechanism involves a nucleophilic attack by the carbanionic portion of the organolithium reagent on the halogen atom of the substrate.[3][4]
This process is governed by the following key principles:
Formation of an "Ate-Complex": The reaction initiates with the organolithium reagent (R-Li) attacking the iodine atom of the 3-iodo-1-isopropyl-1H-indazole. This forms a transient, hypervalent iodine intermediate known as an "ate-complex". Evidence for the existence of such complexes has been supported by spectroscopic studies and X-ray crystallography of analogous systems.[2][5]
Kinetic Control: The exchange is an equilibrium process. The position of the equilibrium is determined by the relative stability of the organolithium species. The reaction favors the formation of the organolithium compound with the more stable carbanion.[6][7] In this case, the equilibrium strongly favors the formation of the sp²-hybridized 1-isopropyl-1H-indazol-3-yllithium over the sp³-hybridized n-butyllithium.
Rapid Transformation: The lithium-iodine exchange is an exceptionally fast reaction, particularly at low temperatures.[5][8] This high rate allows the reaction to occur selectively even in the presence of other potentially reactive functional groups.
Organolithium reagents such as n-butyllithium (n-BuLi) are pyrophoric, meaning they can ignite spontaneously upon contact with air and react violently with water.[9][10] Strict adherence to safety protocols is mandatory.
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[11]
Anhydrous Conditions: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight and cooling under an inert atmosphere. All solvents and reagents must be anhydrous.
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and chemically resistant gloves are required at all times.[9]
Quenching: A suitable quenching agent (e.g., isopropanol) should be readily accessible. Never quench organolithium reactions with water directly. Small fires involving organolithium reagents should be extinguished with a Class D fire extinguisher (for combustible metals) or by smothering with sand. Do not use a water or CO₂ extinguisher.
Detailed Experimental Protocol
This protocol describes the generation of 1-isopropyl-1H-indazol-3-yllithium and its subsequent trapping with a generic electrophile.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Equivalents
3-Iodo-1-isopropyl-1H-indazole
286.12
1.0
1.0
n-Butyllithium (1.6 M in hexanes)
64.06
1.1
1.1
Anhydrous Tetrahydrofuran (THF)
-
-
-
Electrophile (e.g., DMF, Benzaldehyde)
-
1.2
1.2
Saturated Aqueous NH₄Cl Solution
-
-
-
Ethyl Acetate
-
-
-
Brine
-
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
-
Step-by-Step Procedure
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Dissolution of Substrate: To the flask, add 3-iodo-1-isopropyl-1H-indazole (1.0 mmol, 286 mg) and dissolve it in anhydrous THF (10 mL).
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.
Addition of n-Butyllithium: While vigorously stirring, add n-butyllithium solution (1.1 equiv, 0.69 mL of 1.6 M solution in hexanes) dropwise via syringe over 5-10 minutes.[10] Ensure the internal temperature does not rise above -70 °C.
Lithium-Halogen Exchange: Stir the resulting mixture at -78 °C. The exchange is typically complete within 15-30 minutes. The solution may undergo a slight color change.
Electrophile Addition: Slowly add a solution of the desired electrophile (1.2 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C. Organolithium reagents are highly reactive with a wide variety of electrophiles.[12]
Reaction and Warming: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 1-2 hours.
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C (ice bath).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Caption: Experimental Workflow Diagram.
Characterization and Validation
The successful synthesis of the C-3 functionalized product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. The disappearance of the signal corresponding to the proton at C-3 in the starting material (if present) and the appearance of new signals corresponding to the introduced electrophile will confirm the reaction's success.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups introduced by the electrophile (e.g., a C=O stretch for a ketone or aldehyde).
By following this detailed guide, researchers can effectively and safely perform the lithium-halogen exchange on 3-iodo-1-isopropyl-1H-indazole, opening a gateway to a diverse range of novel, functionalized indazole derivatives for application in drug discovery and materials science.
References
Benchchem. Application Notes and Protocols for Metal-Halogen Exchange with Isopropyllithium.
Wikipedia. Metal–halogen exchange.
Chemistry Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018-04-28).
Morandi, B., & Bode, J. W. OC II (FS 2019).
Docsity. The Mechanism of Lithium-Halogen Exchange: A Complex Reaction. (2022-09-26).
Scribd. Lithium-Halogen Exchange Mechanisms.
ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry.
Guo, Z. Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019-06-15).
Technical Support Center: Separation of N1-isopropyl and N2-isopropyl Indazole Isomers
Welcome to the technical support center for the resolution of N1- and N2-isopropyl indazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the resolution of N1- and N2-isopropyl indazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of separating these closely related molecules. The alkylation of the indazole scaffold is a cornerstone of many synthetic routes in drug discovery, yet it frequently yields a mixture of N1 and N2 regioisomers.[1][2][3][4] Due to the significant differences in their biological activities and physicochemical properties, achieving high isomeric purity is often a critical, non-negotiable step.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome the challenges associated with the separation and characterization of these isomers.
Part 1: Foundational Understanding & Synthesis FAQs
This section addresses common questions regarding the formation of N1/N2 indazole isomer mixtures. A clear understanding of the underlying chemistry is the first step in devising an effective separation strategy.
Q1: Why do I get a mixture of N1 and N2 isomers when I alkylate my indazole?
The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to the formation of a mixture of regioisomers. The final ratio of these isomers is a delicate balance between kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control: Generally, the N2-alkylated isomer is favored under kinetic control (lower temperatures, shorter reaction times), while the N1-alkylated isomer is the more thermodynamically stable product and is favored under conditions that allow for equilibrium to be reached (higher temperatures, longer reaction times).[5][6] The specific reaction conditions—including the choice of base, solvent, and alkylating agent—play a pivotal role in determining the product distribution.[5] For instance, the reaction of an indazole with an alkyl halide in the presence of a base like potassium carbonate in DMF is a common procedure that often results in mixtures of both isomers.[3]
Q2: Can I control the regioselectivity of the alkylation to favor one isomer?
Yes, to a certain extent. While achieving perfect selectivity can be challenging, you can significantly influence the N1:N2 ratio:
For N1-Selectivity (Thermodynamic Product): Using conditions that favor thermodynamic equilibrium is key. This often involves higher reaction temperatures and allowing the reaction to proceed for a longer duration. Recent methodologies have been developed that are highly selective for N1-alkylation, demonstrating that with the right conditions, the formation of the N2-isomer can be minimized or even be undetectable.[7]
For N2-Selectivity (Kinetic Product): Conditions that favor the kinetically controlled pathway are preferred. This typically involves using milder conditions, such as lower temperatures and shorter reaction times. The choice of the alkylating agent is also critical; for example, using trimethyloxonium tetrafluoroborate has been reported to favor N2-alkylation.[5]
Understanding these principles allows you to tailor your synthetic strategy to enrich the desired isomer, which can simplify the subsequent purification process.
Part 2: Troubleshooting Guide for Chromatographic Separation
Column chromatography is often the first method attempted for the separation of N1 and N2 indazole isomers. However, their similar polarities can make this a non-trivial task.
My N1 and N2 isomers are co-eluting in my standard silica gel chromatography system. What should I do?
This is a very common issue. Here is a systematic approach to troubleshoot and optimize your separation.
Caption: A systematic workflow for troubleshooting the co-elution of indazole isomers.
Step 1: Fine-tune the Mobile Phase Gradient
Causality: A shallow gradient during elution increases the interaction time of the analytes with the stationary phase, which can enhance the resolution between closely eluting compounds.
Actionable Advice: If you are using a hexane/ethyl acetate system, try running a very shallow gradient, for example, increasing the ethyl acetate concentration by only 1-2% over several column volumes. Monitor the elution profile carefully using TLC or a fraction collector with UV detection.
Step 2: Alter the Selectivity with a Different Solvent System
Causality: Different solvents interact with your isomers in unique ways based on their dipole moment, hydrogen bonding capability, and other properties. Changing the solvent system can alter the relative elution order or improve separation.
Actionable Advice:
Replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol.
Incorporate a small amount of a polar modifier like methanol or isopropanol into a non-polar system.
Explore ternary solvent systems (e.g., hexane/DCM/ethyl acetate) to fine-tune selectivity.[8]
Step 3: Change the Stationary Phase
Causality: The interaction between your isomers and the stationary phase is the basis of separation. If silica gel is not providing adequate resolution, a different stationary phase with a different surface chemistry may be more effective.
Actionable Advice:
Alumina (Basic or Neutral): Alumina offers a different selectivity compared to the acidic silica gel and can be effective for nitrogen-containing heterocycles.[8]
Reverse-Phase (C18): In reverse-phase chromatography, separation is based on hydrophobicity. The subtle differences in the structures of the N1 and N2 isomers might lead to a difference in their hydrophobic interactions, enabling separation. This is particularly useful for preparative HPLC.
Step 4: Employ High-Performance Techniques
Causality: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) utilize highly efficient stationary phases (smaller particle sizes) and optimized systems that provide significantly higher resolving power than standard flash chromatography.[9]
Actionable Advice: If you have access to this equipment, it is often the most direct way to resolve difficult-to-separate isomers. SFC, in particular, is known for its excellent performance in separating structurally similar molecules and offers advantages in terms of speed and reduced solvent consumption.[9]
Part 3: Alternative Separation Strategies
When chromatography is challenging, inefficient, or not scalable, alternative methods should be considered.
Q3: Can I separate the isomers by crystallization?
Yes, crystallization can be a highly effective and scalable method for separating indazole isomers.[10] The key is to find a solvent system where the two isomers have significantly different solubilities.
Principle of Operation: The N1 and N2 isomers, having different crystal packing energies and dipole moments, will exhibit different solubilities in various solvents. By carefully selecting a solvent or a mixed solvent system, one isomer can be selectively precipitated while the other remains in solution.
Self-Validation: The purity of the crystallized material should be checked by a sensitive analytical method like HPLC or NMR spectroscopy. The mother liquor should also be analyzed to confirm that it is enriched in the other isomer.
Solvent Screening:
In separate small vials, test the solubility of your isomer mixture in a range of solvents (e.g., acetone, ethanol, methanol, acetonitrile, tetrahydrofuran, and water).[10]
Identify a solvent in which the compound is sparingly soluble at room temperature but dissolves upon heating.
Look for a mixed solvent system. A good starting point is a solvent in which the mixture is highly soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble (e.g., water or hexane).[10]
Recrystallization Procedure:
Dissolve the isomer mixture in the minimum amount of the chosen hot solvent or solvent mixture.
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the selectivity of the precipitation.
If no crystals form, consider gently scratching the inside of the flask with a glass rod or adding a seed crystal of one of the pure isomers, if available.
Further cool the flask in an ice bath to maximize the yield of the less soluble isomer.
Isolation and Analysis:
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Dry the crystals thoroughly.
Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR. A successful separation will show the crystals highly enriched in one isomer and the mother liquor enriched in the other.
Solvent System Examples from Literature for Substituted Indazoles
Q4: What is derivatization and can it help with separation?
Derivatization involves chemically modifying the isomers to create new compounds with more distinct physical properties, making them easier to separate. After separation, the protecting group is removed to regenerate the original isomers.
Causality: Introducing a bulky or polar functional group can significantly alter the molecule's polarity, crystallinity, or interaction with a stationary phase. For example, reacting the isomer mixture with a protecting group like Boc-anhydride might lead to derivatives that are easily separable by standard chromatography.[8]
Workflow:
React the isomer mixture with a suitable reagent to form stable derivatives.
Separate the resulting derivatives using chromatography or crystallization.
Characterize each derivative to confirm its structure.
Individually deprotect each separated derivative to obtain the pure N1 and N2 isomers.
Part 4: Isomer Characterization FAQs
Once you have separated your isomers, it is crucial to unambiguously determine which is the N1 and which is the N2.
Q5: How can I use ¹H NMR to distinguish between the N1- and N2-isopropyl indazole isomers?
¹H NMR spectroscopy is a powerful and accessible tool for this purpose. The chemical environment of the protons on the indazole ring is different for the two isomers, leading to characteristic shifts.[3][5]
Key Diagnostic Protons:
H3 Proton: The proton at the 3-position of the indazole ring is a key indicator. It typically appears as a singlet.
H7 Proton: The proton at the 7-position is significantly influenced by the proximity of the nitrogen lone pair. In N2-substituted indazoles, the H7 proton is deshielded due to the anisotropic effect of the N1 lone pair and thus resonates at a higher frequency (further downfield) compared to the corresponding N1-isomer.[5]
Proton
Typical Chemical Shift in N1-Isomer
Typical Chemical Shift in N2-Isomer
Reason for Difference
H3
More deshielded (downfield)
More shielded (upfield)
Different electronic environment
H7
More shielded (upfield)
More deshielded (downfield)
Deshielding effect of the N1 lone pair in the N2-isomer[5]
Self-Validation: The assignments should be consistent across all aromatic protons. Advanced NMR techniques like NOESY can provide definitive proof. For an N1-isopropyl indazole, a NOESY experiment should show a correlation between the isopropyl protons and the H7 proton. For the N2-isomer, a correlation would be expected between the isopropyl protons and the H3 proton.
(Note: Exact chemical shifts are dependent on the solvent and other substituents on the ring)
Isomer
H3 (s)
H7 (d)
Isopropyl CH (septet)
Isopropyl CH₃ (d)
N1-isopropyl indazole
~8.1 ppm
~7.7 ppm
~4.9 ppm
~1.5 ppm
N2-isopropyl indazole
~7.9 ppm
~7.8 ppm
~5.1 ppm
~1.6 ppm
Q6: Are there other techniques to confirm the isomer structures?
Yes, several other techniques can be used for structural confirmation.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are different for the N1 and N2 isomers and can be used for assignment.[5]
Advanced NMR (HMBC, NOESY): 2D NMR techniques are extremely powerful for unambiguous assignment. An HMBC experiment can show long-range correlations between the isopropyl protons and the carbons of the indazole ring, confirming the point of attachment.[3]
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides definitive, unambiguous structural proof.[5][6]
UV Derivative Spectrophotometry: This has been shown to be a rapid method to distinguish between N1 and N2 substituted indazole-3-carboxylic acids, and the principle may be applicable to other indazole derivatives.[11]
Technical Support Center: Purification of 3-Iodo-1-isopropyl-1H-indazole Intermediates
Welcome to the technical support guide for the purification of 3-Iodo-1-isopropyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-Iodo-1-isopropyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this critical intermediate with high purity. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also a foundational understanding of the underlying chemical principles governing the purification process.
Introduction: The Purification Challenge
3-Iodo-1-isopropyl-1H-indazole is a key building block in the synthesis of various pharmacologically active molecules. The introduction of an iodine atom at the C3 position provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings[1]. However, the synthesis and purification of this intermediate are often non-trivial. Common challenges include the formation of regioisomers, residual starting materials, and byproducts from side reactions. Furthermore, iodinated aromatic compounds can exhibit sensitivity to light and heat, necessitating careful handling during purification[2]. This guide provides practical, field-tested advice to navigate these common issues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 3-Iodo-1-isopropyl-1H-indazole in a question-and-answer format.
Q1: My initial analysis (TLC, LC-MS, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?
A1: Identifying the nature of the impurities is the first critical step. The impurity profile is highly dependent on the synthetic route, but common culprits fall into several categories.
Unreacted Starting Materials: The most common impurities are often the starting 1-isopropyl-1H-indazole. This is easily identified by comparing the crude analysis with the starting material's analytical data.
Regioisomers: Depending on the synthetic method for the parent indazole, you may have the undesired 2-isopropyl-1H-indazole isomer present, which can also be iodinated[3]. Isomeric impurities can be particularly challenging to separate due to their similar physicochemical properties[4].
Over-iodinated Species: Although C3 is the most reactive site for electrophilic iodination on the N1-protected indazole ring, harsh conditions or excess iodinating agent can lead to di-iodinated products[5].
Byproducts from Synthesis: The specific byproducts will depend on your reaction. For instance, if using molecular iodine (I₂) and a base, side reactions can occur. If the synthesis involves diazotization of an amino-indazole precursor, incomplete reaction or side reactions of the diazonium salt are possible[6][7].
Table 1: Common Impurities and Diagnostic Pointers
Impurity Type
Likely Origin
How to Identify (Typically)
Recommended Action
1-isopropyl-1H-indazole
Incomplete iodination
Lower Rf on TLC (more polar); Absence of iodine isotopic pattern in MS.
Optimize reaction time/temperature; Increase stoichiometry of iodinating agent.
2-isopropyl-3-iodo-1H-indazole
Isomeric starting material
Very similar Rf; Requires high-resolution chromatography or specific NMR analysis.
Recrystallization from mixed-solvent systems; Preparative HPLC.[4][8]
Di-iodinated Indazoles
Excess iodinating agent/harsh conditions
Higher Rf on TLC (less polar); Higher mass in MS.
Carefully control stoichiometry of the iodinating agent.[5]
Reagent-derived impurities
e.g., N-Iodosuccinimide (NIS)
Succinimide is a common byproduct, often water-soluble.
Aqueous workup/extraction.
Q2: My column chromatography separation is poor, with significant co-elution of the product and impurities. How can I improve it?
A2: Poor resolution in column chromatography is a frequent challenge, especially with closely related impurities like regioisomers. The key is to maximize the difference in affinity between your compound and the impurities for the stationary phase.
Causality: The separation on silica gel is primarily based on polarity. Non-polar compounds travel faster with a non-polar mobile phase, while polar compounds have a stronger affinity for the polar silica and elute more slowly.
Troubleshooting Steps:
Optimize the Mobile Phase: This is the most impactful variable.
Start with a Low Polarity System: Begin with a solvent system where the product has an Rf of ~0.2-0.3 on the TLC plate. A common starting point for indazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[9]
Fine-Tune the Polarity: If separation is poor, decrease the percentage of the polar solvent. This will increase the retention time of all compounds but may improve the resolution between spots. Running a gradient elution (gradually increasing the polarity) is highly effective.
Try Different Solvent Systems: If a hexanes/EtOAc system fails, consider alternatives. For example, DCM/methanol can offer different selectivity. Adding a small amount of a modifier like triethylamine (~0.1-1%) can deactivate acidic sites on the silica gel, which is particularly useful for nitrogen-containing heterocycles to prevent peak tailing.
Adjust the Loading Technique:
Dry Loading: For compounds that are sparingly soluble in the mobile phase, dry loading is superior. Dissolve your crude product in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of your column. This leads to a much sharper starting band.
Column Parameters:
Column Size: Use a column with a high length-to-diameter ratio for difficult separations.
Silica Gel: Ensure you are using high-quality silica gel with a consistent particle size (e.g., 40-63 µm).
Q3: My product seems to be degrading during workup or on the column. What's happening and how can I stop it?
A3: 3-Iodo-1-isopropyl-1H-indazole can be sensitive to several factors, leading to degradation.
Causality & Prevention:
Light Sensitivity: Iodinated aromatic compounds can be light-sensitive, potentially leading to the formation of radical species and subsequent decomposition[2].
Solution: Protect your reaction and purification setup from direct light. Use amber glassware or wrap flasks and columns with aluminum foil.
Acid Sensitivity: The indazole ring system can be sensitive to strong acids. If your workup involves an acidic wash, or if your silica gel is particularly acidic, this can cause degradation.
Solution: Neutralize the reaction mixture carefully before extraction. Use neutralized silica gel or add a small amount of a basic modifier like triethylamine to your eluent.
Thermal Instability: Prolonged exposure to heat can cause decomposition.
Solution: Concentrate your fractions under reduced pressure using a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C). Avoid leaving the dried product on the evaporator for extended periods.
Q4: I'm trying to purify by recrystallization, but the compound either "oils out" or the purity doesn't improve. What should I do?
A4: Recrystallization is an excellent and scalable purification technique, but finding the right solvent system is key.[10]
Causality: A successful recrystallization relies on the principle that your target compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Troubleshooting Steps & Solvent Selection:
Single Solvent Screening: Test the solubility of your crude material in a range of solvents at room temperature and upon heating. Good single solvents for indazole-type compounds can include ethanol, isopropanol, acetonitrile, or toluene.[10][11][12]
Use a Mixed-Solvent System: This is often the most powerful technique, especially for separating isomers[4].
Principle: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, and then allow the solution to cool slowly.
Recommended Pairs:
Ethanol / Water
Acetone / Hexanes
Ethyl Acetate / Hexanes
Dichloromethane / Hexanes
Address "Oiling Out": This happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Solutions: Use a lower-boiling point solvent. Slow down the cooling process (e.g., leave the flask to cool to room temperature on the benchtop, then transfer to a refrigerator). Use a more dilute solution.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying 3-Iodo-1-isopropyl-1H-indazole on a silica gel column.
Methodology:
TLC Analysis: Determine the optimal eluent system by running TLC plates. A good system should give your product an Rf value of approximately 0.2-0.3.
Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pack the column carefully to avoid air bubbles.
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM. Add 2-3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes, then move to 2% EtOAc/hexanes, 5% EtOAc/hexanes, and so on.
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator at a temperature below 40°C. Dry the resulting solid under high vacuum.
Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This is an effective method for enhancing the purity of the isolated solid from chromatography.
Methodology:
Dissolution: Place the semi-pure 3-Iodo-1-isopropyl-1H-indazole in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., heated to ~60-70°C) with stirring until the solid just dissolves completely.
Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently turbid.
Clarification: Add a few drops of hot ethanol to make the solution clear again.
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, subsequently place the flask in a refrigerator (4°C) or an ice bath for at least one hour.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of cold ethanol/water mixture (in the same ratio as the final crystallization mixture).
Drying: Dry the crystals under high vacuum, protected from light.
Visual Workflows & Diagrams
The following diagrams illustrate key decision-making processes in the purification workflow.
Caption: Troubleshooting Decision Tree for Purification Method Selection.
Caption: General Experimental Workflow for Purification.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for purified 3-Iodo-1-isopropyl-1H-indazole?A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation[2].
Q: Which analytical techniques are best for final purity assessment?A: A combination of techniques is recommended.
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by peak area.
HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >99% by area).
Melting Point: A sharp melting point range is a good indicator of high purity[2].
Q: Are there any specific safety precautions for handling this compound?A: Yes. While a specific safety data sheet for the isopropyl derivative may not be public, related iodinated indazoles are classified as irritants. Assume the compound is irritating to the skin, eyes, and respiratory system[13][14]. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[15].
References
Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Retrieved from [Link]
Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010). Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts. Synlett, 2010(20), 3008-3010. Organic Chemistry Portal. Retrieved from [Link]
Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for [d4ob00322e1.pdf]. Retrieved from [Link]
Chikhale, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem. Retrieved from [Link]
Google Patents. (n.d.). CN1483723A - Method for purifying ioversol.
National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Retrieved from [Link]
Technical Support Center: Troubleshooting 3-Iodoindazole Cross-Coupling
Executive Summary & Diagnostic Workflow The 3-iodoindazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib analogs).[1] However, it presents a unique "triad of failure" in cross-coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Workflow
The 3-iodoindazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib analogs).[1] However, it presents a unique "triad of failure" in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig):
Catalyst Poisoning: The free N-H (N1) and the pyridine-like nitrogen (N2) can coordinate to Pd(II), sequestering the active catalyst.[1]
Protodeiodination: The C3-Iodine bond is prone to reduction (replacing I with H) rather than coupling, especially under forcing conditions.[1]
Protecting Group Instability: Common groups like Boc can be labile under basic aqueous coupling conditions, leading to unpredictable stoichiometry.[1]
Use the following decision tree to diagnose your specific low-yield scenario before proceeding to the detailed modules.
Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure based on crude mixture analysis.[1]
Technical Modules: Detailed Troubleshooting
Module A: The "Free NH" Dilemma vs. Protection
Q: My protocol works for other aryl iodides. Why does unprotected 3-iodoindazole give <15% yield?
A: Unprotected indazoles act as ligands, not just substrates.[1]
The N1-H proton is acidic (
), and in the presence of carbonate bases, the resulting indazolide anion is a potent ligand for Palladium.[1] Furthermore, the N2 nitrogen can coordinate to Pd(II) species, forming stable, unreactive "off-cycle" resting states.[1]
Data Comparison: Catalyst Performance on Unprotected Substrates
Reaction Conditions: 3-iodoindazole, Phenylboronic acid, Na2CO3, Toluene/H2O/EtOH, 80°C, 8h.[1]
Catalyst System
Ligand Type
Yield (Unprotected)
Mechanism of Failure/Success
Pd(PPh3)4
Monodentate Phosphine
16%
Ligand displacement by indazole N; rapid catalyst deactivation [1].[1]
Recommendation:
If you must run unprotected, do not use Pd(PPh3)4 .[1] Switch to PdCl2(dtbpf) (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) or XPhos Pd G2 .[1] These bulky ligands prevent the substrate nitrogen from binding to the metal center.[1]
Module B: Protecting Group Selection (Boc vs. SEM)
Q: I protected with Boc, but I'm seeing deprotected starting material and low yields. Why?
A: The tert-butyloxycarbonyl (Boc) group is electron-withdrawing and base-labile.
Electronic Deactivation: Boc at N1 pulls electron density from the ring, making the C3-I bond less nucleophilic for oxidative addition compared to an electron-rich N-alkyl indazole.[1]
Base Instability: Under standard Suzuki conditions (aq. Na2CO3 or K3PO4 at 80°C), Boc hydrolysis competes with cross-coupling.[1] If the Boc falls off, you revert to the "Free NH" poisoning issues described in Module A.[1]
Regiochemistry: N1-protection is thermodynamically favored, but N2-protection (often achieved with SEM/THP) can sometimes offer superior reactivity due to the "chelation effect" where the oxygen of the protecting group assists the catalyst.[1]
Strategic Pivot:
Avoid Boc for aqueous/basic coupling at T > 60°C.[1]
Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .[1] These are electron-donating (activating the C3 position) and stable to base.
Module C: The "Disappearing Halogen" (Protodeiodination)
Q: The iodine is gone, but no coupling occurred. I isolated 1H-indazole. What happened?
A: You are observing Protodeiodination .[1]
This occurs when the oxidative addition intermediate (L-Pd(II)-Ar-I) undergoes reduction instead of transmetallation.
Common Causes & Fixes:
Alcohol Solvents: Ethanol/Isopropanol are common co-solvents in Suzuki coupling.[1] They act as hydride sources via
Fix: Switch to Dioxane/Water or DMF/Water .[1] Remove alcohols.[1]
Slow Transmetallation: If the boronic acid is sterically hindered or the base is too weak, the Pd-Ar intermediate waits too long and scavenges a proton.[1]
Fix: Increase base strength (Cs2CO3) or use a more reactive Boron species (e.g., Potassium Trifluoroborate salts).[1]
Overheating: High temperatures (>100°C) accelerate deiodination faster than coupling.[1]
Fix: Lower temp to 60-80°C and use a more active catalyst (e.g., Pd-118 or SPhos Pd G2 ) to compensate for the rate drop.[1]
Validated Experimental Protocols
Protocol A: High-Yield Coupling of Unprotected 3-Iodoindazole
Best for: When protection steps are too costly or time-consuming.[1]
Deprotection (Post-Coupling): Treat with TBAF in THF (reflux) or HCl/MeOH to remove SEM.[1]
Mechanistic Visualization: Catalyst Poisoning
Understanding why the reaction fails is key to preventing it.[1] The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination of the indazole nitrogen.
Figure 2: Competitive inhibition pathway.[1] Unprotected indazoles sequester Pd species, removing them from the productive cycle.[1]
References
Gao, F., et al. (2023).[1] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid." Molecules, 28(7), 2912.[1]
[Link]
Key Insight: Establishes PdCl2(dtbpf) and PdCl2(dppf) as superior catalysts for unprotected indazoles compared to Pd(PPh3)4.[1]
Laha, J. K., et al. (2018).[1] "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry.
[Link]
Key Insight: Discusses the inhibitory effect of acidic NH groups and the utility of SPhos/XPhos ligands.[1]
Collot, V., et al. (2000).[1] "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General Approach to the Synthesis of 3-Arylindazoles." Tetrahedron, 56(36), 6963-6968.[1]
[Link]
Key Insight: Early foundational work establishing the baseline difficulty of C3-arylation.
Vera, G., et al. (2018).[1][3] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 23(8), 2051.[1]
[Link]
Key Insight: Demonstrates that for certain nitro-substituted indazoles, Boc protection actually lowers yield compared to the unprotected substrate.[1][3]
A Comparative Crystallographic Guide to Substituted Indazoles: Insights from 3-Halogenated Analogues
For the attention of: Researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics. Its structural versatility allows for fine-tuning of physicochemical properties, profoundly influencing biological activity. A critical aspect of this tuning lies in understanding the three-dimensional arrangement of these molecules in the solid state, a domain expertly navigated by X-ray crystallography. This guide provides a comparative analysis of the crystallographic data of several 3-halogenated indazole derivatives.
While the specific crystallographic data for 3-iodo-1-isopropyl-1H-indazole is not publicly available at the time of this publication, we can derive significant insights by examining its close structural analogues. This guide will leverage the crystal structures of 3-chloro-1-methyl-5-nitro-1H-indazole, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, and 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole to explore the influence of substituents on crystal packing and intermolecular interactions. Understanding these relationships is paramount for rational drug design and the development of crystalline forms with optimal properties.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole derivatives are a significant class of heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The ability to modify the indazole core at various positions, particularly at the N-1 and C-3 positions, allows for the modulation of their therapeutic effects. The introduction of a halogen atom at the 3-position, for instance, can significantly impact the molecule's electronic properties and its ability to form specific intermolecular interactions, which are crucial for molecular recognition at the target protein and for the stability of the crystalline solid.
Experimental Protocols
A comprehensive understanding of crystallographic data begins with robust experimental procedures. The following protocols outline a generalized approach for the synthesis, crystallization, and X-ray diffraction analysis of substituted indazoles.
Synthesis of N-Alkylated Indazoles
The synthesis of N-alkylated indazoles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. A common and effective method involves the N-alkylation of a pre-formed indazole ring.[1]
Step-by-Step Protocol:
Deprotonation: To a solution of the desired 3-substituted-1H-indazole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified time to ensure complete deprotonation of the indazole nitrogen.
Alkylation: The appropriate alkylating agent (e.g., isopropyl iodide for the synthesis of the title compound, or other alkyl halides/tosylates) is then added dropwise to the reaction mixture.
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated indazole.
Causality: The use of a strong base like NaH is crucial for the quantitative deprotonation of the indazole N-H, forming the more nucleophilic indazolide anion. The choice of an aprotic solvent prevents the quenching of the base and the anion. The regioselectivity of the alkylation (N-1 vs. N-2) can be influenced by factors such as the solvent, the counter-ion of the base, and the nature of the substituents on the indazole ring.[2]
Crystallization
Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.
Step-by-Step Protocol:
Solvent Selection: A screening of various solvents and solvent systems is performed to identify a suitable medium in which the compound has moderate solubility.
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent or solvent mixture at room temperature or slightly elevated temperature. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and dried.
X-ray Data Collection and Structure Refinement
The final step is the determination of the crystal structure using single-crystal X-ray diffraction.
Step-by-Step Protocol:
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3][4] A series of diffraction images are collected as the crystal is rotated.[4]
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.[5]
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Experimental Workflow Diagram
Caption: A generalized workflow from synthesis to crystal structure determination.
Comparative Analysis of Substituted Indazole Crystal Structures
The absence of the crystal structure for 3-iodo-1-isopropyl-1H-indazole necessitates a comparative approach. By analyzing the crystal packing and intermolecular interactions of its analogues, we can infer the likely structural behavior of the target molecule and understand the impact of substituent changes.
The nature of the halogen atom at the 3-position is a critical determinant of the intermolecular interactions. In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole , a notable feature is the formation of dimers through close contacts between the chlorine atom and a nitro-group oxygen atom of a neighboring molecule.[6][7] This Cl···O interaction is shorter than the sum of the van der Waals radii, indicating a significant attractive force that plays a key role in the crystal packing.
For the target molecule, 3-iodo-1-isopropyl-1H-indazole , it is highly probable that the iodine atom would participate in halogen bonding. Iodine is a strong halogen bond donor, and we would anticipate the formation of I···N or I···O interactions if suitable acceptor atoms are present in the crystal lattice. These interactions are generally stronger than those involving chlorine and could lead to a more densely packed crystal structure.
Impact of the N-1 Substituent
The substituent at the N-1 position significantly influences the overall shape of the molecule and the types of intermolecular interactions it can form.
Small Alkyl Groups (Methyl, Allyl, Propargyl): In 3-chloro-1-methyl-5-nitro-1H-indazole , the methyl group is relatively small and does not sterically hinder the formation of the Cl···O interactions.[6][7] Similarly, in 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole , the propargyl group's acetylene C-H can act as a weak hydrogen bond donor, forming C-H···O interactions that lead to helical chains.[9] The allyl group in 1-allyl-3-chloro-5-nitro-1H-indazole also participates in C-H···O hydrogen bonds, resulting in zigzag chains.[10]
Larger Substituents (Isopropyl, Acetyl): The bulkier isopropyl group in the target molecule, 3-iodo-1-isopropyl-1H-indazole , would likely have a more pronounced steric influence on the crystal packing. It might prevent the formation of certain close contacts observed in the methyl analogue but could introduce other weak C-H···π or C-H···I interactions. In N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , the acetyl group at N-1, along with the large sulfonamide moiety, facilitates the formation of robust N-H···O and C-H···O hydrogen-bonded dimers.[8]
Diagram of Intermolecular Interactions
Caption: A comparison of key intermolecular interactions in substituted indazoles.
Conclusion and Future Directions
While the crystal structure of 3-iodo-1-isopropyl-1H-indazole remains to be determined, this comparative guide provides valuable insights into the structural chemistry of 3-halogenated indazoles. The analysis of its analogues reveals the critical role of the halogen substituent and the N-1 alkyl group in directing the crystal packing and forming specific intermolecular interactions.
For researchers in drug development, these findings underscore the importance of considering the three-dimensional structure of molecules in the solid state. The ability to predict and control crystal packing through judicious selection of substituents is a powerful tool in the optimization of pharmaceutical properties such as solubility, stability, and bioavailability.[11]
The experimental determination of the crystal structure of 3-iodo-1-isopropyl-1H-indazole would be a valuable addition to the structural database of this important class of compounds. It would allow for a direct comparison with the chloro and bromo analogues and provide a more complete understanding of the role of halogen bonding in the crystal engineering of indazole-based pharmaceuticals.
References
Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o834–o835. [Link]
Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PubMed, 26594552. [Link]
Rakib, E. M., Chicha, H., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o914–o915. [Link]
Chicha, H., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1041–o1042. [Link]
Chicha, H., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o983–o984. [Link]
Rakib, E. M., Chicha, H., Gamouh, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxy-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o983-4. [Link]
Rakib, E. M., Chicha, H., Gamouh, A., Saadi, M., & El Ammari, L. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o679–o680. [Link]
El Ammari, L., El Bakri, Y., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2012). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. IUCrData, 67(Pt 1), o3260. [Link]
Holton, J. M. (2009). x Ray crystallography. PubMed Central, *44(2), 136–142. [Link]
El Ammari, L., El Bakri, Y., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2012). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3260. [Link]
Universal Lab. (2025). Principles and Techniques of X-Ray Diffraction (XRD). Universal Lab Blog. [Link]
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A Senior Application Scientist's Guide to Handling 3-Iodo-1-isopropyl-1H-indazole: Personal Protective Equipment and Safety Protocols
Welcome to your comprehensive guide on the safe handling of 3-Iodo-1-isopropyl-1H-indazole. As drug development professionals, our work with novel chemical entities demands the highest standards of safety.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your comprehensive guide on the safe handling of 3-Iodo-1-isopropyl-1H-indazole. As drug development professionals, our work with novel chemical entities demands the highest standards of safety. This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and personal protective equipment (PPE) selection. Our goal is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind each safety protocol begins with a clear understanding of the potential hazards. Based on data from analogous compounds like 3-Iodo-1H-indazole and 6-Iodo-1H-indazole, we can anticipate the following primary risks[1][2]:
Skin Irritation: Direct contact is likely to cause skin irritation[2][3].
Serious Eye Irritation: The compound is expected to be a significant eye irritant[2][3].
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][3][4].
Harmful if Swallowed or Inhaled: Ingestion and inhalation are potential routes of harmful exposure[1][5].
Given its nature as a halogenated heterocyclic compound, we must also consider the potential for unknown long-term effects and handle it as a substance of concern. The operational plan, therefore, is built on the principle of minimizing all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Part 2: The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but a holistic system. The following sections detail the minimum required PPE and the rationale for its use.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of 3-Iodo-1-isopropyl-1H-indazole, especially the weighing of the solid and the preparation of solutions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable and serves to control the primary risk of inhalation exposure. A safety shower and eye wash station must be readily accessible.[4]
Personal Protective Equipment: A Task-Based Approach
The specific PPE required will vary based on the scale and nature of the procedure. The following table summarizes the recommended protection levels for common laboratory tasks.
Task
Minimum Required PPE
Rationale
Weighing Solid Compound
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
High risk of fine particle generation, necessitating robust eye and hand protection to prevent irritation and absorption.
Preparing Solutions
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high)
Protects against splashes of the dissolved compound and solvent. A face shield provides an extra layer of protection for the entire face during larger volume transfers.[6][7]
Running Reactions & Workup
Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields
Assumes the reaction is contained within glassware in a fume hood, reducing the direct splash risk. Goggles are still recommended if pressure or vigorous reactions are anticipated.
Handling Waste
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Prevents exposure during the consolidation and labeling of hazardous waste.
Part 3: Detailed PPE Specifications and Protocols
Hand Protection: Preventing Dermal Exposure
Chemically protective gloves are essential to minimize dermal exposure.[8]
Glove Type: Nitrile gloves are the standard recommendation for handling most organic chemicals. They offer good resistance to a range of solvents and are less likely to cause allergic reactions than latex.[6]
Protocol - The Double-Gloving Technique: For handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This practice provides a critical safety buffer. If the outer glove is contaminated or torn, it can be safely removed without exposing the skin.
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Gloves should be changed every 30 to 60 minutes during prolonged procedures or immediately if contamination is suspected.[9]
Eye and Face Protection: Shielding from Splashes and Aerosols
Eye protection is required whenever there is a potential for splashes or flying particles.[6]
Chemical Splash Goggles: When handling the solid powder or preparing solutions, chemical splash goggles that form a seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from fine powders or splashes from all angles.[8]
Face Shield: In situations with a significant splash potential, such as transferring large volumes of a solution or during a reaction quench, a face shield should be worn in addition to chemical splash goggles.[7] The goggles provide the primary seal, while the shield protects the rest of the face.
Body Protection: Guarding Your Personal Clothing
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is required. Cuffs should be snug around the wrist to prevent chemicals from entering the sleeve. Lab coats should never be worn outside of the laboratory area.[10]
Respiratory Protection: For Emergency Use
Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill outside of containment, a respirator may be necessary.
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.
Fit Testing and Training: Use of a respirator requires prior medical clearance, formal training, and an annual fit test as per OSHA regulations (29 CFR 1910.134).[7]
Part 4: Procedural Workflow and Disposal Plan
The following workflow diagram illustrates the critical decision points and steps for safely handling 3-Iodo-1-isopropyl-1H-indazole.
Caption: Workflow for Safe Handling of 3-Iodo-1-isopropyl-1H-indazole.
Disposal Plan
Proper disposal is a critical final step in the safe handling process.
Chemical Waste: All excess solid material and solutions containing 3-Iodo-1-isopropyl-1H-indazole must be disposed of in a properly labeled "Halogenated Organic Waste" container. Never dispose of this chemical down the drain.
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in a designated solid hazardous waste container.
Decontamination: After the procedure is complete, the work area inside the fume hood should be wiped down with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels, which are then also disposed of as solid hazardous waste.
By adhering to these rigorous, well-reasoned protocols, you can ensure a safe laboratory environment while advancing your critical research and development goals.
References
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 5-Chloro-3-iodo-1H-indazole.
ECHEMI. (n.d.). 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Pfizer. (2011). MATERIAL SAFETY DATA SHEET: Etomidate Injection.
Central Drug House (P) Ltd. (n.d.). ISO PROPYL IODIDE CAS NO 75-30-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sigma-Aldrich. (2025). Sigma P9158 - SAFETY DATA SHEET.
Environmental Health and Safety Office. (2025-2026). Personal Protective Equipment - EHSO Manual.
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem Compound Database.